GB-88
Description
Properties
IUPAC Name |
N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O4/c1-3-22(2)28(31(39)36-19-16-32(17-20-36)15-13-24-11-7-8-12-25(24)32)35-29(37)26(21-23-9-5-4-6-10-23)34-30(38)27-14-18-33-40-27/h7-8,11-15,18,22-23,26,28H,3-6,9-10,16-17,19-21H2,1-2H3,(H,34,38)(H,35,37)/t22-,26-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUDDCGUKZLQLN-MCOVPRHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCC2(CC1)C=CC3=CC=CC=C23)NC(=O)C(CC4CCCCC4)NC(=O)C5=CC=NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC2(CC1)C=CC3=CC=CC=C23)NC(=O)[C@H](CC4CCCCC4)NC(=O)C5=CC=NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dichotomous Role of GB-88 in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GB-88 is a pioneering pharmacological tool that has revealed the nuanced complexity of G protein-coupled receptor (GPCR) signaling. Initially identified as a selective, non-peptide antagonist of Protease-Activated Receptor 2 (PAR2), subsequent research has unveiled its more sophisticated function as a biased or pathway-selective modulator. This technical guide provides an in-depth exploration of the function of this compound in cell signaling, its mechanism of action, the specific pathways it modulates, and detailed experimental protocols for its characterization.
Introduction to this compound and Protease-Activated Receptor 2 (PAR2)
Protease-Activated Receptor 2 (PAR2) is a unique GPCR that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a cascade of intracellular signaling events. PAR2 is widely expressed and plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and tissue repair.
This compound has emerged as a key small molecule for probing PAR2 function. Its unique properties have not only advanced our understanding of PAR2 signaling but have also highlighted the potential for developing biased ligands as therapeutic agents that can selectively modulate disease-related pathways while sparing beneficial ones.
Mechanism of Action of this compound
This compound exhibits a complex and agonist-dependent mechanism of action at the PAR2 receptor. Its classification as an antagonist is not absolute and depends on the specific agonist and the signaling pathway being measured.
-
Competitive and Surmountable Antagonism: Against the synthetic peptide agonist 2f-LIGRLO-NH2, this compound acts as a competitive and surmountable antagonist, indicating that its inhibitory effect can be overcome by increasing concentrations of the agonist.[1]
-
Competitive and Insurmountable Antagonism: When tested against the non-peptide agonist GB110, this compound displays competitive but insurmountable antagonism.[1]
-
Non-competitive and Insurmountable Antagonism: In the case of the physiological agonist trypsin, this compound functions as a non-competitive and insurmountable antagonist.[1]
This multifaceted interaction suggests that this compound may bind to an allosteric site on the PAR2 receptor, modulating its conformation and its ability to couple to different downstream signaling pathways in an agonist-specific manner.
Biased Signaling of this compound: A Dichotomy of Function
The most remarkable characteristic of this compound is its biased signaling profile. It selectively antagonizes the PAR2-mediated Gαq/11 pathway while simultaneously acting as an agonist for other PAR2-coupled signaling cascades.[2]
Antagonistic Activity: Inhibition of the Gαq/11-PLC-Ca²⁺ Pathway
This compound is a potent inhibitor of PAR2-induced activation of the Gαq/11 family of G proteins. This blockade prevents the subsequent activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). The ultimate effect is the suppression of intracellular calcium (Ca²⁺) mobilization and the activation of protein kinase C (PKC), key events in pro-inflammatory signaling.[2][3] This antagonistic action is the basis for this compound's anti-inflammatory effects.[3]
Agonistic Activity: Activation of Gαi/o, Gα12/13, and MAP Kinase Pathways
In contrast to its inhibitory effect on Gαq/11 signaling, this compound behaves as an agonist for other PAR2-mediated pathways:
-
Gαi/o Pathway: this compound activates PAR2 coupling to Gαi/o proteins, leading to the attenuation of forskolin-induced cyclic AMP (cAMP) accumulation.[2]
-
Gα12/13 Pathway: It promotes PAR2-mediated activation of the Gα12/13 pathway, resulting in the activation of the small GTPase RhoA.[2]
-
MAPK/ERK Pathway: this compound stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key downstream event in many GPCR signaling pathways.[2][3]
This biased agonism suggests that this compound stabilizes a receptor conformation that is incapable of coupling to Gαq/11 but can effectively engage with other G protein subtypes and signaling effectors.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Agonist | Cell Line | Value | Reference |
| IC₅₀ (Ca²⁺ release) | Trypsin, 2f-LIGRLO-NH₂, GB110 | HT29 | ~2 µM | [1] |
| Inhibition of IL-8 secretion | 2f-LIGRLO-NH₂ | HTEC | >50% at 10 µM | [2] |
| Inhibition of IL-6 secretion | 2f-LIGRLO-NH₂ | HTEC | >50% at 10 µM | [2] |
| Inhibition of TNF-α secretion | 2f-LIGRLO-NH₂ | HTEC | >50% at 10 µM | [2] |
| Inhibition of GM-CSF secretion | 2f-LIGRLO-NH₂ | HTEC | >50% at 10 µM | [2] |
Table 1: In Vitro Antagonistic Activity of this compound
| Pathway | Effect | Cell Line | Reference |
| cAMP Accumulation | Attenuation (Agonist) | HT29 | [2] |
| RhoA Activation | Stimulation (Agonist) | HT29 | [2] |
| ERK1/2 Phosphorylation | Stimulation (Agonist) | HT29, CHO-hPAR2 | [2] |
Table 2: In Vitro Agonistic Activity of this compound
Signaling Pathway and Experimental Workflow Diagrams
PAR2 Signaling Pathways Modulated by this compound
Caption: this compound exhibits biased signaling at PAR2.
Experimental Workflow for Intracellular Calcium Measurement
Caption: Workflow for assessing this compound's effect on Ca²⁺ flux.
Experimental Workflow for Cell Migration (Transwell) Assay
Caption: Workflow for evaluating this compound's impact on cell migration.
Detailed Experimental Protocols
Intracellular Calcium Measurement using Fura-2 AM
This protocol is adapted for studying the effect of this compound on PAR2-mediated calcium mobilization.
Materials:
-
Cells expressing PAR2 (e.g., HT29, HTEC)
-
Glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, pH 7.4
-
This compound
-
PAR2 agonist (e.g., trypsin, 2f-LIGRLO-NH₂)
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Culture: Plate cells on sterile glass coverslips and grow to 80-90% confluency.
-
Dye Loading: a. Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS. b. Wash the cells once with HBS. c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.
-
Imaging: a. Mount the coverslip in a perfusion chamber on the microscope stage. b. Continuously perfuse with HBS. c. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting emission at ~510 nm. d. To test for antagonism, perfuse the cells with HBS containing the desired concentration of this compound for a predetermined incubation period (e.g., 5-15 minutes). e. While continuing to record, stimulate the cells with a PAR2 agonist in the presence of this compound.
-
Data Analysis: a. For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). b. The change in this ratio is proportional to the change in intracellular calcium concentration. c. Plot the F340/F380 ratio over time to visualize the calcium transient. d. Compare the peak response in the presence and absence of this compound to determine the extent of inhibition.
Cell Migration Assay using Transwell Inserts
This protocol describes how to assess the effect of this compound on PAR2-mediated cell migration.
Materials:
-
Cells of interest
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Chemoattractant (e.g., fetal bovine serum, specific growth factors)
-
This compound
-
PAR2 agonist
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal violet stain (0.5% in 25% methanol)
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. The day before the assay, serum-starve the cells for 12-24 hours.
-
Assay Setup: a. Place Transwell inserts into the wells of a 24-well plate. b. Add 600 µL of medium containing a chemoattractant to the lower chamber. c. In a separate tube, resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10⁵ to 1 x 10⁶ cells/mL. d. Add this compound and/or a PAR2 agonist to the cell suspension at the desired final concentrations.
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period appropriate for the cell type (typically 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove the cells that have not migrated through the pores.
-
Fixation and Staining: a. Fix the migrated cells on the underside of the insert by immersing it in methanol for 10 minutes. b. Allow the insert to air dry. c. Stain the migrated cells by immersing the insert in crystal violet solution for 15-30 minutes. d. Gently wash the insert with water to remove excess stain.
-
Quantification: a. Allow the insert to dry completely. b. Visualize the stained cells under a microscope. c. Count the number of migrated cells in several random fields of view. d. The average number of cells per field is used to quantify migration.
Conclusion
This compound is a powerful and insightful pharmacological agent that has significantly contributed to our understanding of PAR2 signaling. Its biased antagonism, selectively inhibiting the pro-inflammatory Gαq/11 pathway while activating other signaling arms, represents a paradigm for the development of next-generation therapeutics for inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to investigate the intricate role of this compound and PAR2 in cellular signaling.
References
- 1. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]
GB-88: A Technical Guide to a Biased Antagonist of Protease-Activated Receptor 2 (PAR-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
GB-88 is a pioneering, orally active, non-peptide small molecule that has been instrumental in the preclinical exploration of Protease-Activated Receptor 2 (PAR-2) signaling. Initially developed through the structural modification of a PAR-2 agonist, this compound emerged as a unique biased antagonist. It selectively inhibits the Gq/PLC/Ca2+ signaling pathway, which is strongly associated with pro-inflammatory responses, while concurrently acting as an agonist for other PAR-2-mediated pathways, including ERK1/2 phosphorylation and RhoA activation. This dual functionality has made this compound a critical tool for dissecting the complex signaling cascades of PAR-2 and has demonstrated its therapeutic potential in various preclinical models of inflammation, including arthritis, colitis, and allergic asthma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, complete with detailed experimental protocols and a summary of key quantitative data to support further research and development in the field of PAR-2 modulation.
Discovery and Development
The development of this compound stemmed from research aimed at creating stable, non-peptidic modulators for PAR-2 to overcome the limitations of endogenous protease activators and synthetic peptide agonists, which often lack stability and bioavailability.
From Agonist to Antagonist: A Structure-Activity Relationship (SAR) Driven Approach
The journey to this compound began with the development of the potent, non-peptidic PAR-2 agonist, GB110 . Researchers systematically modified the structure of GB110 to explore the structure-activity relationships that govern PAR-2 activation and inhibition. This compound is a direct analogue of GB110, sharing the same N-terminal isoxazole, L-cyclohexylalanine, and L-isoleucine moieties. The key modification that conferred its antagonist properties was the substitution of the C-terminal portion with a bulky spiro[indene-1,4′-piperidine] group.[1] This structural change is believed to be critical in altering the ligand's interaction with the receptor, leading to the observed biased antagonism.[2]
Current Status
This compound is widely recognized as a valuable research tool for investigating PAR-2 pharmacology. It is commercially available from several chemical suppliers for research purposes.[3][4][5] While this compound itself has not progressed into clinical trials, the insights gained from its study have paved the way for the development of next-generation PAR-2 antagonists with improved properties.[2][6] The exploration of biased antagonism, exemplified by this compound, remains a significant area of interest in G-protein-coupled receptor (GPCR) drug discovery.
Mechanism of Action: Biased Antagonism
This compound exhibits a fascinating and complex mechanism of action known as biased agonism or pathway-selective antagonism.[7] This means it does not act as a simple "on" or "off" switch for the receptor but rather selectively modulates downstream signaling pathways.
-
Antagonistic Effects: this compound is a potent antagonist of the PAR-2-mediated Gq/11 signaling pathway. This pathway, upon activation, leads to the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), both of which are crucial for triggering pro-inflammatory responses like cytokine release and edema.[1][7]
-
Agonistic Effects: In contrast, this compound has been shown to act as an agonist for other PAR-2-mediated signaling cascades. These include the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2 phosphorylation, and the activation of the RhoA pathway.[7] It has also been shown to attenuate forskolin-induced cAMP accumulation via Gi/o coupling.[7]
This biased signaling profile is a key feature of this compound, allowing for the selective inhibition of inflammatory pathways without affecting other cellular processes regulated by PAR-2.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Agonist | IC50 / Ki (µM) | Reference(s) |
| Ca2+ Mobilization | ||||
| Antagonism | HT-29 | Trypsin | ~2 - 9 | [8] |
| HT-29 | 2f-LIGRLO-NH2 | 0.56 | [7] | |
| HT-29 | GB110 | ~2 - 9 | [8] | |
| A549 | Trypsin, 2f-LIGRLO-NH2, GB110 | < 10 | [8] | |
| Panc-1 | Trypsin, 2f-LIGRLO-NH2, GB110 | < 10 | [8] | |
| MKN1 | Trypsin, 2f-LIGRLO-NH2, GB110 | < 10 | [8] | |
| MKN45 | Trypsin, 2f-LIGRLO-NH2, GB110 | < 10 | [8] | |
| MDA-MB231 | Trypsin, 2f-LIGRLO-NH2, GB110 | < 10 | [8] | |
| Receptor Binding | ||||
| Competition | CHO-hPAR2 | Eu-tagged 2f-LIGRLO-NH2 | 7.7 | [7] |
| Cytokine Release | ||||
| Inhibition (IL-6, IL-8, GM-CSF, TNF-α) | HTEC | 2f-LIGRLO-NH2 | Significant at 10 µM | [7] |
| ERK1/2 Phosphorylation | ||||
| Agonism (as AY117/Cpd 65) | HT-29 | - | EC50 = 2.2 | [2] |
| cAMP Inhibition | ||||
| Agonism (as AY117/Cpd 65) | HT-29 | Forskolin | IC50 = 0.109 | [2] |
HTEC: Human Kidney Tubule Epithelial Cells
Table 2: In Vivo Activity and Pharmacokinetics of this compound
| Model | Species | Agonist | Dose of this compound (p.o.) | Outcome | Reference(s) |
| Rat Paw Edema | Rat | 2f-LIGRLO-NH2 | 10 mg/kg | ≤80% inhibition of paw edema | [8] |
| Rat | Trypsin | 10 mg/kg | Significant inhibition of paw edema | [8] | |
| Rat | GB110 | 10 mg/kg | Significant inhibition of paw edema | [8] | |
| Rat | SLIGRL-NH2 | 10 mg/kg | Significant inhibition of paw edema | [8] | |
| Collagen-Induced Arthritis | Rat | Collagen | Not specified | Effective in treating chronic arthritis | [1][9] |
| TNBS-Induced Colitis | Rat | TNBS | Not specified | Beneficial inhibitory properties | [7] |
| Diet-Induced Obesity | Rat | High-fat diet | Not specified | Beneficial inhibitory properties on metabolic dysfunction, adiposity, cardiac fibrosis, and remodeling | [7] |
| Pharmacokinetic Parameter | Species | Dose (p.o.) | Value |
| Cmax | Rat | 10 mg/kg | 1.7 ± 0.4 µM |
| Tmax | Rat | 10 mg/kg | 4.0 ± 0.6 h |
| T1/2 | Rat | 10 mg/kg | 1.13 ± 0.13 h |
Key Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing the antagonist effect of this compound on the PAR-2-Gq pathway.
Methodology:
-
Cell Culture: Plate cells (e.g., HT-29, A549, or primary cells) in a 96-well, black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.[10]
-
Dye Loading: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for approximately 1 hour at 37°C.[10]
-
Compound Incubation: After washing to remove excess dye, pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period (typically 15-60 minutes) at 37°C.
-
Fluorescence Measurement: Place the plate into a fluorescence plate reader (e.g., a FLIPR system). Measure the baseline fluorescence, then inject the PAR-2 agonist (e.g., trypsin or a peptide agonist like 2f-LIGRLO-NH2) and immediately begin kinetic measurement of fluorescence intensity.
-
Data Analysis: The change in fluorescence, indicating intracellular calcium mobilization, is recorded over time. The antagonist effect of this compound is quantified by determining its IC50 value from the concentration-response curves.
Rat Paw Edema Model
This in vivo model is a classic method to assess the anti-inflammatory properties of compounds.
Methodology:
-
Animal Handling: Use male Wistar rats (or a similar strain) and allow them to acclimatize to the laboratory conditions.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer this compound (typically dissolved in a vehicle like olive oil) to the treatment group via oral gavage. The control group receives the vehicle only. A typical dose for this compound is 10 mg/kg.[8]
-
Induction of Edema: After a set period to allow for drug absorption (e.g., 120 minutes), induce inflammation by injecting a PAR-2 agonist (e.g., 2f-LIGRLO-NH2, trypsin) into the sub-plantar surface of the right hind paw.[8]
-
Measurement of Edema: Measure the paw volume at various time points after the agonist injection (e.g., every 30-60 minutes for several hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. The anti-inflammatory effect of this compound is determined by comparing the paw swelling in the treated group to the vehicle control group and is often expressed as the percentage inhibition of edema.
Conclusion and Future Directions
This compound has been a seminal molecule in the study of PAR-2. Its discovery and characterization have provided compelling evidence for the therapeutic potential of PAR-2 antagonism in a range of inflammatory diseases. The concept of biased antagonism, which this compound so clearly demonstrates, has opened up new avenues for designing more sophisticated drugs that can selectively modulate receptor signaling to achieve desired therapeutic effects while minimizing potential side effects.
Future research will likely focus on:
-
Developing next-generation biased antagonists: Building on the SAR of this compound and its derivatives to create compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Exploring the therapeutic potential in other diseases: Investigating the efficacy of PAR-2 antagonists in other conditions where PAR-2 is implicated, such as chronic pain and certain types of cancer.
-
Translating preclinical findings to the clinic: The ultimate goal is to advance a PAR-2 antagonist into human clinical trials to validate its therapeutic utility in patients.
References
- 1. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]
- 2. PAR2 Modulators Derived from GB88 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protease-activated receptor-2 mediates the expression of inflammatory cytokines, antimicrobial peptides, and matrix metalloproteinases in keratinocytes in response to Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of GB-88: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GB-88 is a pioneering, orally bioavailable, small molecule antagonist of the Proteinase-Activated Receptor 2 (PAR2). Its unique pharmacological profile, characterized by biased antagonism, positions it as a significant tool for research and a potential therapeutic agent in inflammatory and pain-related disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo effects, and detailed experimental protocols. All quantitative data are summarized in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction to this compound
This compound is a selective, non-peptide antagonist of PAR2, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Unlike conventional antagonists, this compound exhibits biased signaling, selectively inhibiting certain downstream pathways of PAR2 activation while having no effect or even agonistic effects on others. This nuanced mechanism of action makes this compound a valuable probe for dissecting PAR2 signaling and a promising candidate for targeted therapeutic interventions.
Mechanism of Action: Biased Antagonism of PAR2
The primary mechanism of action of this compound is its selective antagonism of the PAR2-mediated Gαq/11 signaling pathway.[3][4] This pathway, upon activation by endogenous proteases like trypsin or tryptase, leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, the mobilization of intracellular calcium (iCa2+) and activation of Protein Kinase C (PKC). This compound effectively blocks this cascade, thereby mitigating the pro-inflammatory effects associated with PAR2 activation.
Intriguingly, this compound does not inhibit all PAR2-mediated signaling. Evidence suggests that it acts as an agonist for other PAR2-coupled pathways, including those leading to the modulation of cyclic AMP (cAMP) levels, phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), and activation of RhoA.[3][4] This biased antagonism is a critical aspect of its pharmacological profile, offering the potential for therapeutic intervention with a reduced risk of off-target effects associated with complete receptor blockade.
Signaling Pathway of PAR2 and Modulation by this compound
Caption: PAR2 signaling and this compound's biased antagonism.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and efficacy across various assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Agonist | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | Trypsin, 2f-LIGRLO-NH2, GB110 | HT-29 | IC₅₀ | ~2 µM | [1] |
| Calcium Mobilization | Trypsin | Human Monocyte-Derived Macrophages | IC₅₀ | 1.6 ± 0.5 µM | |
| ERK1/2 Phosphorylation | - | Human Kidney Cells | Agonist | Activates | [4] |
| RhoA Activation | - | HT-29 | Agonist | Activates | [4] |
| cAMP Accumulation (Forskolin-stimulated) | - | HT-29 | Agonist | Inhibits | [4] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Species | Agonist/Inducer | Administration Route | Effective Dose | Effect | Reference |
| Paw Edema | Rat | 2f-LIGRLO-NH₂ | Oral | 10 mg/kg | ≤80% inhibition | |
| Paw Edema | Rat | Trypsin, SLIGRL-NH₂, GB110 | Oral | 10 mg/kg | Significant reduction | |
| TNBS-induced Colitis | Rat | TNBS | Oral | - | Ameliorates colitis | |
| Periodontal Disease | Mouse | P. gingivalis | - | - | Reduced alveolar bone loss | [5] |
Table 3: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value |
| Dose | 10 mg/kg (oral) |
| Tₘₐₓ | 4.0 ± 0.6 h |
| Cₘₐₓ | 1.7 ± 0.4 µM |
| T₁/₂ | 1.13 ± 0.13 h |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, intended to facilitate the replication and further investigation of this compound's pharmacological profile.
In Vitro Assays
This assay is fundamental to characterizing the antagonistic effect of this compound on the PAR2-Gαq/11 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. sc.edu [sc.edu]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Characterization of G-Protein Coupled Receptor (GPCR) Targets of Phlorofucofuroeckol-A and Dieckol - PMC [pmc.ncbi.nlm.nih.gov]
GB-88 as a Chemical Probe for Protease-Activated Receptor 2 (PAR2): A Technical Guide
Executive Summary: Protease-Activated Receptor 2 (PAR2) is a G-protein-coupled receptor (GPCR) implicated in a variety of inflammatory diseases. The development of selective chemical probes is crucial for dissecting its complex signaling pathways and validating it as a therapeutic target. GB-88 is a first-generation, orally active, small-molecule modulator of PAR2. Initially identified as a selective PAR2 antagonist, subsequent research has revealed a more complex mechanism of action. This compound functions as a biased antagonist, selectively inhibiting the Gαq/11-mediated calcium signaling pathway while simultaneously acting as an agonist for other PAR2-coupled pathways, including Gαi/o, Gα12/13, and β-arrestin-mediated ERK activation.[1][2][3] This guide provides an in-depth technical overview of this compound, including its quantitative profile, detailed experimental protocols for its characterization, and a visual representation of its unique impact on PAR2 signaling.
Introduction to Protease-Activated Receptor 2 (PAR2)
PAR2 is a member of a unique GPCR subfamily that is activated by proteolytic cleavage of its extracellular N-terminus.[4] Serine proteases, such as trypsin and mast cell tryptase, cleave the receptor to unmask a tethered ligand sequence (SLIGKV- in humans), which then self-activates the receptor, initiating downstream signaling cascades.[5][6] PAR2 activation is linked to the pathophysiology of numerous inflammatory conditions, including asthma, arthritis, and inflammatory bowel disease, primarily through the release of pro-inflammatory cytokines and chemokines.[4][6] The development of specific modulators is essential to probe the distinct roles of its divergent signaling pathways.
This compound: A Biased Modulator of PAR2
This compound is a non-peptide small molecule that has been instrumental in studying PAR2 function.[3] It is selective for PAR2, showing no activity at the related PAR1 or PAR4 receptors.[4][5] Its primary utility and initial classification as an antagonist stem from its ability to inhibit PAR2-mediated intracellular calcium mobilization. However, its characterization as a biased ligand is critical for the correct interpretation of experimental results.
Mechanism of Action:
-
Antagonist of Gαq/11 Signaling: this compound selectively inhibits the PAR2-Gαq/11 signaling axis. This prevents the activation of phospholipase C (PLC), the generation of inositol trisphosphate (IP3), and the subsequent release of intracellular calcium (iCa²⁺).[1][2] This inhibitory action is responsible for its anti-inflammatory effects in various models, as the Gαq/11 pathway is linked to the secretion of pro-inflammatory cytokines like IL-6 and IL-8.[1][4]
-
Agonist of Other Pathways: In contrast to its effect on Gαq/11, this compound acts as a PAR2 agonist for at least three other signaling pathways:
-
Gαi/o: It activates Gαi/o, leading to the attenuation of forskolin-induced cAMP accumulation.[1][2]
-
Gα12/13: It activates Gα12/13, stimulating the RhoA signaling pathway.[1][2]
-
β-Arrestin/ERK: It promotes the recruitment of β-arrestin and activates the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2).[1][4]
-
The nature of this compound's antagonism is also dependent on the activating agonist. It is a competitive and surmountable antagonist of the peptide agonist 2f-LIGRLO-NH₂, but a non-competitive and insurmountable antagonist of the protease trypsin.[5][7]
Quantitative Profile of this compound
The following tables summarize the reported quantitative data for this compound in various in vitro and in vivo assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Agonist | Cell Line | Value | Citation(s) |
| iCa²⁺ Release Inhibition | IC₅₀ | Trypsin, 2f-LIGRLO-NH₂, GB110 | HT29 | ~2 µM | [5][7][8] |
| iCa²⁺ Release Inhibition | IC₅₀ | Trypsin, 2f-LIGRLO-NH₂, GB110 | A549, Panc-1, MKN1, MKN45, MDA-MB231 | < 10 µM | [7] |
| ERK1/2 Phosphorylation | pEC₅₀ | - | HT29, CHO-hPAR2 | 5.7 (EC₅₀ ~2.2 µM) | [9] |
| cAMP Accumulation Inhibition | pIC₅₀ | Forskolin | HT29 | 7.0 (IC₅₀ ~109 nM) | [9] |
| Partial Agonism | EC₅₀ | - | NCTC2544 | ~3 µM | [3] |
Table 2: In Vivo Activity of this compound
| Model | Species | Administration | Dose | Effect | Citation(s) |
| PAR2-Induced Paw Edema | Rat | Oral (p.o.) | 10 mg/kg | Inhibition of edema | [7][8] |
| PAR2-Induced Paw Edema | Rat | Subcutaneous (s.c.) | 10 mg/kg | Strong reduction in edema | [10] |
| Collagen-Induced Arthritis | Rat | Oral (p.o.) | - | Alleviation of arthritis | [10] |
Key Experimental Protocols
Detailed methodologies for key assays are provided below. Researchers should optimize parameters such as cell density and incubation times for their specific systems.
In Vitro Assays
4.1.1 Intracellular Calcium Mobilization Assay
This protocol is designed to measure the antagonist effect of this compound on PAR2-mediated calcium release using a fluorescent indicator like Fura-2 AM.[11][12]
-
Cell Preparation: Plate PAR2-expressing cells (e.g., HT29, A549, or CHO-hPAR2) onto glass coverslips or 96-well imaging plates 24-48 hours prior to the experiment.[4][11]
-
Dye Loading: Wash cells with a physiological buffer (e.g., HBSS) without phenol red.[12] Load cells with 1-5 µg/mL Fura-2 AM in buffer for 30-45 minutes at 37°C in the dark.[11][12]
-
Washing: Wash the cells twice with buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.[13]
-
Compound Incubation: Place the coverslip or plate into the imaging system. Perfuse with buffer to establish a baseline fluorescence. Pre-incubate the cells with this compound (e.g., 0.1 - 10 µM) or vehicle control for 15-30 minutes.[1][7]
-
Agonist Stimulation: Add a PAR2 agonist (e.g., Trypsin at 10 nM or 2f-LIGRLO-NH₂ at 1 µM) and record the fluorescence signal.[1][7]
-
Data Acquisition: Excite Fura-2 sequentially at 340 nm and 380 nm, and measure the emission at ~510 nm.[13][14] The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.[14]
-
Analysis: Calculate the peak response following agonist addition relative to the baseline. Determine the IC₅₀ of this compound by plotting the percent inhibition against the log concentration of this compound.
4.1.2 β-Arrestin Recruitment Assay
This assay determines the ability of this compound to act as an agonist for β-arrestin recruitment to PAR2. Commercial kits (e.g., DiscoverX PathHunter) are commonly used.[15][16]
-
Cell Plating: Seed cells engineered to co-express a tagged PAR2 and a tagged β-arrestin (e.g., PathHunter β-arrestin GPCR cells) in a white, clear-bottom 96-well plate and culture for 24-48 hours.[15]
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound dilutions to the cells. Include a known PAR2 agonist as a positive control and buffer as a negative control.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.[15]
-
Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the detection reagent according to the manufacturer's protocol (e.g., for an enzyme fragment complementation assay, this involves adding a substrate that is hydrolyzed to produce a chemiluminescent signal).[15]
-
Signal Measurement: Incubate for 60 minutes at room temperature and measure the chemiluminescence using a plate reader.
-
Analysis: Plot the signal against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
4.1.3 Cytokine Secretion Assay (ELISA)
This protocol measures the ability of this compound to inhibit PAR2-agonist-induced secretion of pro-inflammatory cytokines.[4]
-
Cell Culture: Plate cells such as A549 human epithelial cells or primary human kidney tubule cells in 24- or 48-well plates and grow to near confluence.[1][4]
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle for 30-60 minutes.[1]
-
Stimulation: Add a PAR2 agonist (e.g., 1 µM 2f-LIGRLO-NH₂) to the wells and incubate for a pre-determined time (e.g., 6-24 hours) to allow for cytokine production and secretion.[1][4]
-
Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove any detached cells.[4]
-
ELISA: Perform a standard sandwich ELISA for the cytokine of interest (e.g., IL-6, IL-8, TNF-α) according to the manufacturer's instructions.
-
Analysis: Quantify the cytokine concentration based on the standard curve. Calculate the percentage inhibition of cytokine release by this compound compared to the agonist-only control.
In Vivo Models
4.2.1 Rat Paw Edema Model
This model assesses the in vivo anti-inflammatory efficacy of this compound.[7][10]
-
Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats for at least 48 hours before the experiment.
-
Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle (e.g., olive oil) orally (p.o.) via gavage.[7][8] Typically, the compound is given 1-2 hours before the inflammatory challenge.[7]
-
Baseline Measurement: Before the challenge, measure the paw volume or area using a plethysmometer or digital calipers.
-
Inflammatory Challenge: Induce inflammation by injecting a PAR2 agonist (e.g., 350 µ g/paw of 2f-LIGRLO-NH₂ in saline) into the plantar surface of the rat's hind paw (intraplantar, i.pl.).[7][10]
-
Edema Measurement: Measure the paw volume or area at various time points after the challenge (e.g., 30, 60, 120, 240 minutes).[7]
-
Analysis: Calculate the percent change in paw volume/area from baseline for each animal. Compare the edema response in the this compound-treated group to the vehicle-treated group to determine the extent of inhibition.
Signaling Pathways and Visualizations
The following diagrams illustrate the complex signaling of PAR2 and the unique modulatory effect of this compound.
Figure 1: Canonical PAR2 activation and downstream signaling pathways.
Figure 2: Biased signaling mechanism of this compound at the PAR2 receptor.
Figure 3: A general experimental workflow for characterizing a PAR2 modulator like this compound.
Applications and Limitations
Applications:
-
Dissecting PAR2 Signaling: this compound is a valuable tool for differentiating the physiological and pathological consequences of Gαq/11-dependent signaling versus other PAR2-mediated pathways.[1]
-
Validating Gαq/11 as a Target: Its efficacy in inflammation models supports the hypothesis that specifically blocking the PAR2-Gαq/11-calcium axis is a viable anti-inflammatory strategy.[1]
Limitations:
-
Biased Agonism: The most significant limitation is that this compound is not a neutral antagonist. Its agonist activity on ERK, Rho, and cAMP pathways can confound the interpretation of results.[1][3] Any observed effect in a system must be carefully evaluated to determine if it results from the blockade of Gαq/11 or the activation of other pathways.
-
Potency: With an IC₅₀ in the low micromolar range, this compound has moderate potency compared to newer generations of PAR2 modulators.[5][7]
-
Agonist-Dependent Profile: The variable nature of its antagonism (competitive vs. non-competitive) depending on the PAR2 activator adds a layer of complexity to experimental design and interpretation.[5][7]
Conclusion
This compound is a pioneering chemical probe for PAR2 that has been instrumental in uncovering the biased signaling potential of this receptor. While its complex pharmacological profile necessitates careful experimental design and data interpretation, it remains a valuable tool for researchers. Its ability to selectively block the pro-inflammatory Gαq/11 pathway while activating other signaling arms provides a unique opportunity to dissect the specific contributions of these pathways to health and disease. For professionals in drug development, the story of this compound underscores the importance of comprehensive pharmacological profiling and highlights the potential for developing pathway-selective drugs that can block disease-relevant signaling without affecting potentially beneficial pathways.[1][2]
References
- 1. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway-selective antagonism of proteinase activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]
- 5. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. brainvta.tech [brainvta.tech]
- 12. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 14. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. GPCR β-Arrestin Product Solutions [discoverx.com]
In Vitro Characterization of GB-88: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the in vitro characterization of GB-88, a selective, orally active, non-peptide antagonist of Protease-Activated Receptor 2 (PAR2). It details its mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the relevant biological pathways and workflows.
Mechanism of Action
This compound functions as a selective antagonist of PAR2, a G-protein-coupled receptor (GPCR) involved in inflammation and nociception.[1][2][3] The primary mechanism of PAR2 activation involves proteolytic cleavage of its N-terminal domain by serine proteases like trypsin, which exposes a tethered ligand that activates the receptor.[4] This activation typically leads to the coupling of Gαq proteins, stimulation of phospholipase C (PLC), and subsequent mobilization of intracellular calcium (iCa²⁺).[4]
This compound effectively inhibits this PAR2-mediated iCa²⁺ release.[1][4][5][6] A unique characteristic of this compound is its agonist-dependent antagonism.[1][6][7] For instance, it acts as a surmountable and reversible antagonist against the synthetic peptide agonist 2f-LIGRLO-NH₂, meaning its inhibitory effect can be overcome by high concentrations of the agonist.[7] However, against the agonist GB110, it behaves as a competitive but insurmountable antagonist, and against trypsin, it functions as a non-competitive, insurmountable antagonist.[7]
Interestingly, this compound exhibits biased signaling. While it blocks the Gq-mediated calcium signaling pathway, some studies have shown it can independently promote the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[4][5][8][9] This suggests that this compound can selectively inhibit one downstream pathway (Ca²⁺ release) while potentially activating another (ERK1/2 signaling).
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various in vitro assays, primarily by measuring the inhibition of PAR2 agonist-induced intracellular calcium release. The half-maximal inhibitory concentration (IC₅₀) varies depending on the cell type, agonist, and specific assay conditions.
| Parameter | Cell Line | Agonist | Value | Reference |
| IC₅₀ | HT-29 | PAR2 Agonists | ~2 µM | [1][6][7][10] |
| IC₅₀ | HT-29 | 2-Furoyl-LIGRLO-NH₂ | 8 µM | [9] |
| IC₅₀ | HT-29 | Trypsin | 3.6 µM | [10] |
| IC₅₀ | HT-29 | Trypsin | 9.6 µM | [10] |
| IC₅₀ | HMDMs | Trypsin | 1.6 ± 0.5 µM | [11] |
HMDMs: Human Monocyte-Derived Macrophages
Key Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is fundamental for characterizing this compound's antagonist activity at the PAR2 receptor. It measures the compound's ability to inhibit the rise in intracellular calcium induced by a PAR2 agonist.
1. Cell Culture and Seeding:
- Culture human colon adenocarcinoma cells (HT-29) in an appropriate medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
- Harvest cells and seed them into black-walled, clear-bottom 96-well microplates at a suitable density.
- Allow cells to adhere and grow to confluence for approximately 48 hours.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fluo-4 AM, and an organic anion-transport inhibitor like probenecid to prevent dye leakage.
- Aspirate the culture medium from the cell plate and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
- Add the dye-loading buffer to each well and incubate the plate in the dark at 37°C for 60 minutes.
3. Compound Incubation:
- Following incubation, wash the cells to remove excess dye.
- Add buffer containing various concentrations of this compound (or vehicle control) to the appropriate wells.
- Incubate the plate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.
4. Agonist Stimulation and Signal Detection:
- Place the microplate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurement.
- Establish a stable baseline fluorescence reading for each well.
- Add a pre-determined concentration of a PAR2 agonist (e.g., trypsin, 2f-LIGRLO-NH₂) to all wells simultaneously using the instrument's integrated fluidics.
- Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
5. Data Analysis:
- Calculate the change in fluorescence (ΔF) from baseline to the peak response for each well.
- Normalize the response in this compound-treated wells to the response in vehicle-treated (control) wells.
- Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations
Signaling Pathways of PAR2 and this compound Intervention
Caption: PAR2 signaling cascade and points of modulation by the antagonist this compound.
Experimental Workflow for Calcium Mobilization Assay
Caption: Step-by-step workflow for the in vitro calcium mobilization FLIPR assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GB88 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. GB88 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]
- 6. glpbio.com [glpbio.com]
- 7. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. adooq.com [adooq.com]
- 11. researchgate.net [researchgate.net]
GB-88: A Technical Guide to Early-Stage Research on a Novel PAR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core pre-clinical research on GB-88, a selective, orally active, non-peptide antagonist of Proteinase-Activated Receptor 2 (PAR2). This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
Core Concepts and Mechanism of Action
This compound is a potent antagonist of PAR2, a G protein-coupled receptor implicated in a variety of inflammatory processes.[1][2][3] Its mechanism of action is unique in that it is agonist-dependent.[2] this compound has demonstrated efficacy in reducing inflammation in various preclinical models, highlighting its therapeutic potential.[2][3][4]
Signaling Pathways
This compound primarily functions by inhibiting the PAR2-mediated signaling cascade. Upon activation by proteases such as trypsin or specific agonist peptides, PAR2 typically couples to Gq to activate phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i). This compound has been shown to block this Ca2+ release.[1][2][5] Furthermore, PAR2 activation can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][5] The antagonistic action of this compound has been observed to modulate this pathway as well.[3]
Caption: Simplified PAR2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage research on this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Agonist | Assay | Source |
| IC50 (Ca2+ release) | 2 µM | HT-29 | Trypsin | FLIPR Assay | [1] |
| IC50 (Ca2+ release) | 1.6 ± 0.5 µM | HMDMs | Trypsin | Calcium Mobilization | [6] |
Table 2: In Vivo Efficacy of this compound in a Rat Paw Edema Model
| Administration Route | Dosage | Agonist | Inhibition of Edema | Animal Model | Source |
| Oral (p.o.) | 10 mg/kg | 2f-LIGRLO-NH2 | ≤80% | Male Wistar rats | [2] |
| Oral (p.o.) | 10 mg/kg | GB110, Trypsin, SLIGRL-NH2 | Significant Inhibition | Male Wistar rats | [2] |
Table 3: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Dosage | Administration Route | Source |
| Tmax | 4.0 ± 0.6 h | 10 mg/kg | Oral (p.o.) | [6] |
| Cmax | 1.7 ± 0.4 µM | 10 mg/kg | Oral (p.o.) | [6] |
| T1/2 | 1.13 ± 0.13 h | 10 mg/kg | Oral (p.o.) | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Intracellular Calcium (iCa2+) Release Assay
This protocol is based on the methodology used to assess the antagonist activity of this compound at PAR2 in human HT-29 cells.[1][2]
Caption: Workflow for the in vitro intracellular calcium release assay.
Protocol:
-
Cell Culture: Human HT-29 colon carcinoma cells are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well black-walled clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
Pre-incubation: After washing, cells are pre-incubated with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.[1]
-
Stimulation: The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR). A PAR2 agonist (e.g., trypsin, 2f-LIGRLO-NH2) is added to induce intracellular calcium release.[1][2]
-
Measurement: Fluorescence intensity is measured kinetically for approximately 1-2 minutes.
-
Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is calculated. The inhibitory effect of this compound is determined by comparing the response in the presence and absence of the antagonist, and IC50 values are calculated.
In Vivo Rat Paw Edema Model
This protocol describes the assessment of the anti-inflammatory activity of this compound in vivo.[2]
Caption: Experimental workflow for the in vivo rat paw edema model.
Protocol:
-
Animal Model: Male Wistar rats (8–9 weeks old) are used for this study.[2]
-
This compound Administration: this compound is administered orally (p.o.) via gavage at a dose of 10 mg/kg, typically dissolved in olive oil. A vehicle control group receives only olive oil.[1][2]
-
Waiting Period: A period of 120 minutes is allowed for the absorption of this compound.[2]
-
Induction of Edema: A PAR2 agonist (e.g., 2f-LIGRLO-NH2, trypsin, SLIGRL-NH2, or GB110) is administered by intraplantar (i.pl.) injection into the hind paw of the rats.[2]
-
Measurement of Edema: Paw volume or area is measured at baseline (before agonist injection) and at a specified time point after injection (e.g., 30 minutes).[2]
-
Data Analysis: The percentage change in paw area or volume is calculated to quantify the extent of edema. The anti-inflammatory effect of this compound is determined by comparing the edema in the this compound treated group to the vehicle control group.
Conclusion
The early-stage research on this compound has established it as a promising orally bioavailable PAR2 antagonist with significant anti-inflammatory properties. Its unique agonist-dependent mechanism of action warrants further investigation. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting the PAR2 signaling pathway. Further studies are needed to explore its efficacy in chronic inflammatory models and to fully elucidate its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]
- 4. Effect of a protease-activated receptor-2 antagonist (GB88) on inflammation-related loss of alveolar bone in periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
GB-88: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of GB-88, a selective, orally active, non-peptide antagonist of Proteinase-Activated Receptor 2 (PAR2). This compound is a valuable tool for investigating the role of PAR2 in various physiological and pathological processes, including inflammation and cancer.
Product Information
| Property | Value | Reference |
| Chemical Name | N-((S)-1-(((S)-1-(((S)-4-(diaminomethyl)-1-(3-(trifluoromethyl)phenyl)piperidine-4-carbonyl)pyrrolidin-2-yl)carbonyl)pyrrolidin-2-yl)methyl)-5-methoxy-1H-indole-2-carboxamide | N/A |
| CAS Number | 1416435-96-5 | [1] |
| Molecular Formula | C32H42N4O4 | [1] |
| Molecular Weight | 546.7 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | >98% | N/A |
Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Comments | Reference |
| DMSO | 31.25 mg/mL (57.16 mM) | Requires sonication for complete dissolution. | [1] |
| Olive Oil | 10 mg/kg | Used as a vehicle for oral administration in in vivo studies. | [1][2] |
Note: For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cellular toxicity. For in vivo studies, a suspension in olive oil can be prepared for oral gavage.
Mechanism of Action
This compound is a selective antagonist of PAR2, a G-protein coupled receptor (GPCR) involved in inflammation and other cellular processes.[3] It functions by inhibiting the PAR2-activated release of intracellular calcium (Ca2+).[1] Interestingly, this compound exhibits biased agonism, meaning it can selectively inhibit certain signaling pathways while activating others.[4] While it blocks PAR2/Gq/11/Ca2+/PKC signaling, it has been shown to act as an agonist for PAR2-mediated cAMP attenuation, ERK1/2 phosphorylation, and RhoA activation.[4] This unique property makes this compound a valuable tool for dissecting the complexities of PAR2 signaling.
Signaling Pathway of this compound as a PAR2 Antagonist
Caption: Antagonistic action of this compound on the PAR2 signaling pathway.
Signaling Pathway of this compound as a Biased Agonist
Caption: Biased agonistic action of this compound on PAR2 signaling.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound. These should be adapted as necessary for specific experimental conditions and cell types.
In Vitro Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on PAR2-agonist-induced intracellular calcium release in a human colon adenocarcinoma cell line, HT-29.
Materials:
-
HT-29 cells (ATCC HTB-38)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO
-
PAR2 agonist (e.g., Trypsin, 2f-LIGRLO-NH2)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Experimental Workflow:
Caption: Workflow for the in vitro calcium mobilization assay.
Procedure:
-
Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed HT-29 cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in serum-free medium for 60 minutes at 37°C.
-
Washing: Wash the cells twice with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
This compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control, DMSO) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and, after establishing a baseline fluorescence reading, add the PAR2 agonist (e.g., trypsin at a final concentration of 10 nM).
-
Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, ratio of emission at 510 nm from excitation at 340 nm and 380 nm).
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response. The IC50 value, the concentration of this compound that causes 50% inhibition, can be determined by fitting the concentration-response data to a sigmoidal dose-response curve.[1]
In Vivo Anti-Inflammatory Activity Assay (Rat Paw Edema Model)
This protocol describes how to assess the anti-inflammatory effects of orally administered this compound in a rat model of PAR2-agonist-induced paw edema.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Olive oil
-
PAR2 agonist (e.g., 2f-LIGRLO-NH2)
-
Saline
-
Pletysmometer
-
Oral gavage needles
Experimental Workflow:
Caption: Workflow for the in vivo rat paw edema assay.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the rats overnight before the experiment, with free access to water.
-
This compound Administration: Prepare a suspension of this compound in olive oil. Administer this compound orally (p.o.) by gavage at the desired dose (e.g., 10 mg/kg).[1] The control group should receive the vehicle (olive oil) only.
-
Waiting Period: Wait for 1 hour to allow for the absorption of this compound.
-
Induction of Edema: Inject a PAR2 agonist (e.g., 50 µL of 100 µM 2f-LIGRLO-NH2 in saline) into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the injected paw using a plethysmometer at various time points after the agonist injection (e.g., 0, 30, 60, 120, and 180 minutes).
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema by this compound is calculated by comparing the increase in paw volume in the this compound treated group to the vehicle-treated control group.
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Cell/Animal Model | Reference |
| IC50 (Ca2+ release) | 2 µM | Inhibition of PAR2-activated Ca2+ release | HT-29 cells | [1][3] |
| IC50 (Ca2+ release) | 1.6 ± 0.5 µM | Inhibition of trypsin-induced Ca2+ release | Human Monocyte-Derived Macrophages (HMDMs) | [2] |
| Cmax (in vivo) | 1.7 ± 0.4 µM | 10 mg/kg oral administration in olive oil | Rat | [2] |
| Tmax (in vivo) | 4.0 ± 0.6 h | 10 mg/kg oral administration in olive oil | Rat | [2] |
Safety and Handling
This compound is for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Ordering Information
This compound can be purchased from various chemical suppliers. Please refer to their respective websites for ordering information.
This document is intended to be a guide for researchers. Protocols may need to be optimized for specific experimental setups.
References
Applications of GB-88 in Inflammation Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GB-88 is a potent, selective, and orally bioavailable non-peptide antagonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a wide range of inflammatory processes.[1] Activation of PAR2 by endogenous proteases, such as trypsin and mast cell tryptase, triggers a signaling cascade that leads to the release of pro-inflammatory mediators, neurogenic inflammation, and pain.[2] By blocking this activation, this compound offers a valuable tool for investigating the role of PAR2 in inflammatory diseases and represents a promising therapeutic candidate.
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of inflammation, along with key quantitative data and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | PAR2 Agonist | Parameter Measured | This compound IC50 | Reference |
| Calcium Mobilization | HT29 | Trypsin, 2f-LIGRLO-NH2, GB110 | Intracellular Ca2+ release | ~2 µM | [3][4] |
| Cytokine Release | Human Kidney Tubule Cells | 2f-LIGRLO-NH2 (1 µM) | IL-6, IL-8, TNF-α, GM-CSF | >50% inhibition at 10 µM | [5] |
| Cytokine Release | A549 | nTyr-p3 | IL-8, IL-1β | Effective at 10 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | This compound Dosage | Route of Administration | Key Findings | Reference |
| Collagen-Induced Arthritis | Rat | 10 mg/kg/day | Oral (p.o.) | Significant prevention of paw swelling and reduction in arthritic signs. | |
| Acute Paw Edema | Rat | 10 mg/kg | Oral (p.o.) | ≥80% inhibition of edema induced by PAR2 agonists.[3] | [3] |
| Periodontitis | Mouse | Not specified | Not specified | Reduced alveolar bone loss by up to 69% and prevented upregulation of Il1b, Il6, and Ifng. |
Signaling Pathway and Mechanism of Action
Experimental Protocols
In Vitro Application: Inhibition of PAR2-Mediated Cytokine Release
This protocol describes how to assess the inhibitory effect of this compound on the release of pro-inflammatory cytokines from cultured cells following stimulation with a PAR2 agonist.
Materials:
-
Cell line expressing PAR2 (e.g., A549, HT29, or primary human kidney tubule cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PAR2 agonist (e.g., Trypsin, 2f-LIGRLO-NH2)
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
One day prior to the experiment, seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A final concentration range of 0.1 µM to 30 µM is recommended. Include a vehicle control (DMSO).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cells with this compound for 15-60 minutes at 37°C. A 15-minute pre-incubation is often sufficient for maximal inhibition.[3]
-
-
PAR2 Agonist Stimulation:
-
Prepare the PAR2 agonist solution in complete cell culture medium at a concentration known to elicit a robust cytokine response (e.g., 1 µM 2f-LIGRLO-NH2).
-
Add the PAR2 agonist to all wells except for the unstimulated control wells.
-
Incubate the plate for a period appropriate for the cytokine being measured (typically 6-24 hours) at 37°C.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
-
Cytokine Measurement by ELISA:
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine of interest in the collected supernatants.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the vehicle-treated, agonist-stimulated control.
-
Determine the IC50 value of this compound by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
In Vivo Application: Rat Paw Edema Model
This protocol outlines the use of this compound in a classic model of acute inflammation.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle (e.g., olive oil)
-
PAR2 agonist (e.g., 2f-LIGRLO-NH2 or trypsin)
-
Sterile saline
-
Plethysmometer or digital calipers
-
Oral gavage needles
-
Syringes and needles for intraplantar injection
Protocol:
-
Animal Acclimatization:
-
House the rats in a controlled environment for at least one week before the experiment to allow for acclimatization.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., to deliver a dose of 10 mg/kg).
-
Administer this compound or vehicle to the rats via oral gavage 120 minutes prior to the induction of edema.[3]
-
-
Induction of Paw Edema:
-
Prepare a solution of the PAR2 agonist in sterile saline (e.g., 350 µg of 2f-LIGRLO-NH2 in 100 µL).[3]
-
Inject the PAR2 agonist solution into the plantar surface of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the volume of the injected paw using a plethysmometer or the paw thickness using digital calipers at baseline (before injection) and at various time points after the injection (e.g., 30, 60, 120, 180, and 240 minutes).
-
-
Data Analysis:
-
Calculate the increase in paw volume or thickness for each animal at each time point.
-
Determine the percentage inhibition of edema in the this compound treated group compared to the vehicle-treated group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
This compound is a powerful research tool for elucidating the role of PAR2 in inflammation. The protocols and data presented here provide a framework for its application in both in vitro and in vivo settings. These studies can contribute to a better understanding of PAR2-mediated inflammatory diseases and aid in the development of novel therapeutic strategies.
References
- 1. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. chondrex.com [chondrex.com]
- 5. Ligature-induced periodontitis mouse model protocol for studying Saccharibacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neurogenic Inflammation with GB-88
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GB-88, a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), in the investigation of neurogenic inflammation. This document includes an overview of neurogenic inflammation, the mechanism of action of this compound, detailed experimental protocols, and quantitative data from relevant studies.
Introduction to Neurogenic Inflammation
Neurogenic inflammation is a localized inflammatory response initiated by the activation of sensory neurons.[1] Unlike classical inflammation, which is primarily driven by immune cells, neurogenic inflammation is triggered by the release of pro-inflammatory neuropeptides from peripheral nerve endings.[1] Key mediators include Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), which lead to vasodilation, plasma extravasation, and the recruitment and activation of immune cells, such as mast cells.[1][2] This process plays a significant role in the pathophysiology of various inflammatory and pain conditions, including arthritis, psoriasis, asthma, and migraine.[1]
Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor, is a key player in neurogenic inflammation.[3] It is expressed on sensory neurons and various other cell types.[4] Endogenous proteases, such as trypsin and mast cell tryptase, released during tissue injury and inflammation, cleave and activate PAR2.[5] This activation leads to the sensitization of transient receptor potential (TRP) channels, including TRPV1 and TRPA1, which lowers the threshold for neuronal activation and exacerbates the release of neuropeptides, perpetuating the inflammatory cycle.[4][6]
This compound: A Selective PAR2 Antagonist
This compound is a small molecule, orally bioavailable antagonist of PAR2.[7][8] It acts by competitively inhibiting the activation of PAR2 by proteases and synthetic agonists.[8] By blocking PAR2, this compound effectively attenuates the downstream signaling cascades that lead to neurogenic inflammation and associated pain.[9] Specifically, this compound has been shown to inhibit PAR2-mediated intracellular calcium mobilization and the subsequent release of pro-inflammatory mediators.[7][10]
Key Applications of this compound in Neurogenic Inflammation Research
-
Investigating the role of PAR2 in inflammatory pain models: this compound can be used to determine the contribution of PAR2 activation to thermal and mechanical hyperalgesia in various animal models of inflammation.
-
Elucidating the signaling pathways of neurogenic inflammation: By selectively blocking PAR2, researchers can dissect the downstream signaling events, including the involvement of specific kinases and ion channels.
-
Evaluating the therapeutic potential of PAR2 antagonism: this compound serves as a valuable tool compound for preclinical studies aimed at validating PAR2 as a therapeutic target for inflammatory diseases.
-
Studying the interplay between sensory neurons and immune cells: this compound can help to unravel the communication between nerve endings and mast cells in the context of neurogenic inflammation.
Quantitative Data: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative effects of this compound in attenuating key features of neurogenic inflammation in rodent models.
Table 1: Effect of this compound on Paw Edema
| Agonist | Animal Model | This compound Dose and Route | Paw Edema Inhibition (%) | Reference |
| 2f-LIGRLO-NH₂ | Rat | 10 mg/kg, p.o. | ~50% | [9] |
| Trypsin | Rat | 10 mg/kg, p.o. | ~60% | [9] |
| Cathepsin-S | Mouse | 30 mg/kg, p.o. | ~100% | [11] |
| Elastase | Mouse | 30 mg/kg, p.o. | ~100% | [11] |
Table 2: Effect of this compound on Thermal and Mechanical Hyperalgesia
| Agonist | Animal Model | This compound Dose and Route | Endpoint | Effect | Reference |
| Trypsin | Mouse | 30 mg/kg, p.o. | Mechanical Withdrawal Threshold | Significant increase | [11] |
| Trypsin | Mouse | 30 mg/kg, p.o. | Thermal Withdrawal Latency | Significant increase | [11] |
| Cathepsin-S | Mouse | 30 mg/kg, p.o. | Mechanical Withdrawal Threshold | Significant increase | [11] |
| Cathepsin-S | Mouse | 30 mg/kg, p.o. | Thermal Withdrawal Latency | Significant increase | [11] |
| 2f-LIGRLO-NH₂ | Mouse | 30 mg/kg, p.o. | Mechanical Withdrawal Threshold | Significant increase | [11] |
| AC264613 | Mouse | 30 mg/kg, p.o. | Mechanical Withdrawal Threshold | Significant increase | [11] |
Signaling Pathways and Experimental Workflow
Diagram 1: PAR2 Signaling in Sensory Neurons
Caption: PAR2 signaling cascade in sensory neurons leading to neurogenic inflammation.
Diagram 2: Experimental Workflow for Studying Neurogenic Inflammation with this compound
Caption: A typical workflow for investigating the effects of this compound on neurogenic inflammation.
Detailed Experimental Protocols
Protocol 1: Induction of Paw Edema and Hyperalgesia in Rodents
Objective: To induce a localized neurogenic inflammation in the rodent hind paw to assess the anti-inflammatory and analgesic effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
This compound (dissolved in an appropriate vehicle, e.g., 0.5% carboxymethylcellulose)
-
PAR2 agonist (e.g., Trypsin, 2f-LIGRLO-NH₂, dissolved in sterile saline)
-
P plethysmometer or digital calipers for paw volume/thickness measurement
-
Hargreaves apparatus for thermal hyperalgesia testing[12]
-
Von Frey filaments for mechanical hyperalgesia testing[13][14]
-
Oral gavage needles
-
Insulin syringes with 30-gauge needles
Procedure:
-
Animal Acclimatization: Acclimate animals to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurements: On the day of the experiment, measure baseline paw volume/thickness, thermal withdrawal latency, and mechanical withdrawal threshold for both hind paws.
-
This compound Administration: Administer this compound (e.g., 10-30 mg/kg) or vehicle via oral gavage. The timing of administration relative to the inflammatory insult should be optimized based on the pharmacokinetic profile of this compound (typically 1-2 hours prior).
-
Induction of Inflammation: At the appropriate time after this compound administration, inject the PAR2 agonist (e.g., 50 µl of 100 µg/ml Trypsin) into the plantar surface of one hind paw (intraplantar injection). Inject the contralateral paw with sterile saline as a control.
-
Post-Injection Measurements: At various time points after the agonist injection (e.g., 1, 2, 4, 6, and 24 hours), repeat the measurements of paw volume/thickness, thermal withdrawal latency, and mechanical withdrawal threshold.
-
Data Analysis: Calculate the percentage increase in paw volume/thickness compared to baseline. Analyze the changes in withdrawal latencies and thresholds. Compare the results between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Measurement of Neuropeptide Release from Cultured Dorsal Root Ganglion (DRG) Neurons
Objective: To determine the effect of this compound on PAR2-agonist-induced release of Substance P and CGRP from primary sensory neurons.
Materials:
-
Dorsal root ganglia (DRG) dissected from neonatal rats or adult mice[1][3]
-
Cell culture reagents: DMEM/F12 medium, fetal bovine serum (FBS), penicillin/streptomycin, nerve growth factor (NGF)
-
Collagenase and dispase for tissue dissociation
-
Poly-D-lysine and laminin-coated culture plates
-
This compound
-
PAR2 agonist (e.g., Trypsin or 2f-LIGRLO-NH₂)
-
Capsaicin (as a positive control for neuropeptide release)
-
Substance P and CGRP ELISA kits[6]
-
Krebs-Ringer-HEPES (KRH) buffer
Procedure:
-
DRG Neuron Culture:
-
Neuropeptide Release Assay:
-
Wash the cultured neurons twice with KRH buffer.
-
Pre-incubate the cells with this compound (at various concentrations) or vehicle in KRH buffer for 30 minutes.
-
Stimulate the neurons by adding the PAR2 agonist (e.g., 10 µM 2f-LIGRLO-NH₂) to the wells and incubate for a defined period (e.g., 15-30 minutes). Include a capsaicin-treated group as a positive control.
-
Collect the supernatant from each well.
-
-
ELISA:
-
Quantify the concentration of Substance P and CGRP in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.[6]
-
-
Data Analysis:
-
Normalize the amount of released neuropeptide to the total protein content in each well.
-
Compare the amount of neuropeptide released in the this compound-treated groups to the vehicle-treated control group. Determine the IC₅₀ value for this compound's inhibition of agonist-induced neuropeptide release.
-
Protocol 3: Calcium Imaging in Cultured DRG Neurons
Objective: To visualize and quantify the inhibitory effect of this compound on PAR2-agonist-induced intracellular calcium influx in sensory neurons.
Materials:
-
Cultured DRG neurons (as prepared in Protocol 2)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
PAR2 agonist (e.g., Trypsin or 2f-LIGRLO-NH₂)
-
Fluorescence microscope equipped with a calcium imaging system
Procedure:
-
Dye Loading:
-
Incubate the cultured DRG neurons with a calcium indicator dye (e.g., 5 µM Fluo-4 AM) in KRH buffer for 30-45 minutes at 37°C.
-
Wash the cells three times with KRH buffer to remove excess dye.
-
-
Baseline Imaging:
-
Mount the culture dish on the microscope stage and acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.
-
-
Compound Application and Imaging:
-
Perfuse the cells with a solution containing this compound or vehicle for 5-10 minutes while continuously recording fluorescence.
-
Subsequently, perfuse with a solution containing both the PAR2 agonist and this compound (or vehicle) and continue recording for several minutes to capture the calcium response.
-
-
Data Analysis:
-
Select individual neurons as regions of interest (ROIs).
-
Measure the change in fluorescence intensity over time for each ROI.
-
Calculate the peak amplitude of the calcium transient in response to the agonist.
-
Compare the amplitude of the calcium response in the presence and absence of this compound to determine the percentage of inhibition.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PAR2 in neurogenic inflammation. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the mechanisms of neurogenic inflammation and exploring the therapeutic potential of PAR2 antagonism. The use of a combination of in vivo behavioral models and in vitro cellular assays will provide a comprehensive understanding of the effects of this compound and the significance of the PAR2 signaling pathway in health and disease.
References
- 1. Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-Activated Receptor 2 Sensitizes the Capsaicin Receptor Transient Receptor Potential Vanilloid Receptor 1 to Induce Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploitation of Thermal Sensitivity and Hyperalgesia in a Mouse Model of Dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of a substance P antagonist on capsaicin-induced nociceptive reflex in the isolated spinal cord-tail preparation of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: GB-88 as a Tool to Investigate Pain Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
GB-88 is a potent, selective, and orally bioavailable non-peptide antagonist of Protease-Activated Receptor 2 (PAR2).[1][2][3] PAR2 is a G-protein coupled receptor (GPCR) that plays a significant role in inflammation and pain signaling.[4][5] It is activated by the proteolytic cleavage of its N-terminus by various serine proteases, such as trypsin, mast cell tryptase, and cathepsin-S, revealing a tethered ligand that activates the receptor.[6][7] This activation on primary sensory neurons and other cells contributes to neurogenic inflammation and the sensitization of nociceptors, leading to pain.[6] this compound serves as a critical tool for investigating the role of PAR2 in various pain states by specifically blocking this activation.[8][9] Its ability to inhibit the pro-inflammatory and pronociceptive actions of both canonical and biased PAR2 agonists makes it an invaluable asset for dissecting pain pathways.[6]
Mechanism of Action
This compound exerts its effects primarily by antagonizing PAR2. It competitively inhibits the receptor, preventing its activation by proteases and synthetic agonists.[2][6] This blockade specifically interferes with the PAR2-mediated Gq/11 signaling cascade, which leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the mobilization of intracellular calcium (Ca2+).[10] This Ca2+ release is a critical step in the sensitization of nociceptors and the release of pro-inflammatory mediators.[6]
Interestingly, this compound has been identified as a "biased antagonist." While it effectively blocks the Gq/Ca2+ signaling pathway responsible for its anti-inflammatory and analgesic effects, it can simultaneously act as an agonist for other PAR2-coupled pathways, such as those involving ERK, Rho, and cAMP.[10][11] This unique property allows researchers to dissect the specific contributions of different PAR2 signaling arms to pain and inflammation.
Figure 1: PAR2 signaling pathway in pain and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from various preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Agonist | Value | Reference(s) |
|---|---|---|---|---|
| IC50 (Ca2+ Release) | HT29 | Trypsin, 2f-LIGRLO-NH2 | ~2 µM | [1][2] |
| IC50 (Ca2+ Release) | HMDMs | Trypsin | 1.6 ± 0.5 µM | [12] |
| Inhibition of Cytokine Release (IL-6, IL-8, TNF-α, GM-CSF) | HTECs | 2f-LIGRLO-NH2 (1 µM) | >50% inhibition at 10 µM |[10] |
Table 2: In Vivo Efficacy of this compound
| Pain Model | Species | Administration | Dosage | Effect | Reference(s) |
|---|---|---|---|---|---|
| PAR2-Induced Paw Edema | Rat | Oral (p.o.) | 10 mg/kg | ~80% inhibition of edema induced by 2f-LIGRLO-NH2 | [13] |
| Protease-Induced Hyperalgesia | Mouse | Oral (p.o.) | 10 mg/kg | Inhibition of mechanical and thermal hyperalgesia | [6] |
| Carrageenan-Induced Inflammation | Rat | Oral (p.o.) | 10 mg/kg | Significant reduction in paw swelling | [12] |
| Collagen-Induced Arthritis | Rat | Oral (p.o.) | 10 mg/kg | Reduction in paw swelling and inflammation |[7] |
Experimental Protocols
Detailed methodologies for key experiments to investigate pain pathways using this compound are provided below.
Protocol 1: In Vitro Intracellular Calcium (Ca2+) Mobilization Assay
This assay is used to determine the antagonist potency of this compound against PAR2 agonists in a cell-based system.
Figure 2: Workflow for the in vitro intracellular calcium mobilization assay.
Methodology:
-
Cell Culture: Culture PAR2-expressing cells (e.g., HT29, A549 human cell lines) in appropriate media and conditions.[14] Seed the cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Pre-treatment: Wash the cells to remove excess dye. Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.[10]
-
Agonist Stimulation: Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system. After establishing a baseline fluorescence reading, inject a PAR2 agonist (e.g., trypsin or a synthetic peptide like 2f-LIGRLO-NH2) into each well.[7]
-
Data Acquisition: Measure the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence is proportional to the intracellular Ca2+ concentration. Calculate the peak response for each well. Determine the percentage inhibition of the agonist response by this compound at each concentration. Plot the concentration-response curve and calculate the IC50 value.
Protocol 2: In Vivo Rat Paw Edema Model of Inflammatory Pain
This model assesses the anti-inflammatory and anti-nociceptive effects of this compound in an acute inflammatory setting.[13]
Figure 3: Workflow for the in vivo rat paw edema model.
Methodology:
-
Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice. Allow animals to acclimatize to the facility and handling for at least one week.
-
Baseline Measurement: Measure the baseline volume of the hind paw using a plethysmometer.
-
This compound Administration: Administer this compound orally (p.o.) via gavage. A common effective dose is 10 mg/kg, typically dissolved in a vehicle like olive oil.[1][13] The control group receives the vehicle only.
-
Drug Absorption Period: Wait for a sufficient period for the drug to be absorbed and reach effective concentrations (e.g., 120 minutes post-oral administration).[13]
-
Induction of Inflammation: Induce inflammation by injecting a PAR2 agonist (e.g., 350 µg of 2f-LIGRLO-NH2 in 100 µL saline) into the plantar surface of the hind paw.[13]
-
Measurement of Edema: Measure the paw volume at various time points after the agonist injection (e.g., 30, 60, 90, and 120 minutes). The increase in paw volume indicates the extent of edema.
-
Assessment of Hyperalgesia (Optional): At the same time points, pain behavior can be assessed.
-
Mechanical Hyperalgesia: Use von Frey filaments to measure the paw withdrawal threshold. A decrease in the force required to elicit a withdrawal response indicates mechanical hyperalgesia.
-
Thermal Hyperalgesia: Use a Hargreaves apparatus to measure the paw withdrawal latency to a radiant heat source.[15] A shorter latency indicates thermal hyperalgesia.
-
-
Data Analysis: Calculate the percentage increase in paw volume from baseline for each animal. Compare the mean increase in paw volume between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., ANOVA). Similarly, analyze and compare the data from hyperalgesia assessments.
Expected Results and Interpretation
-
In Vitro: In the calcium mobilization assay, pre-treatment with this compound is expected to cause a concentration-dependent inhibition of the Ca2+ signal induced by PAR2 agonists. This confirms the direct antagonistic effect of this compound on the PAR2-Gq signaling pathway.
-
In Vivo: In the paw edema model, oral administration of this compound is expected to significantly reduce the paw swelling (edema) and attenuate the development of mechanical and thermal hyperalgesia induced by the PAR2 agonist.[6] These results would demonstrate that PAR2 activation is a key step in this model of inflammatory pain and that blocking this receptor with this compound has potent anti-inflammatory and analgesic effects in vivo.
By using this compound in these and other experimental models, researchers can effectively probe the involvement of PAR2 in various pain states, validate PAR2 as a therapeutic target, and investigate the downstream signaling events that contribute to pain and inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research.monash.edu [research.monash.edu]
- 3. adooq.com [adooq.com]
- 4. PAR2 Modulators Derived from GB88 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]
- 8. GB88 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. GB88 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 10. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
Troubleshooting & Optimization
Common issues with GB-88 in experiments
Welcome to the technical support center for GB-88, a selective non-peptide antagonist of Proteinase-Activated Receptor 2 (PAR2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the use of this compound in experimental settings.
1. Solubility and Stock Solution Preparation
-
Question: I am having trouble dissolving this compound. What is the recommended solvent and procedure? Answer: this compound is known to have limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO). For a 10 mM stock solution, you can dissolve 5.47 mg of this compound (MW: 546.7 g/mol ) in 1 mL of DMSO. To aid dissolution, gentle warming to 37°C and sonication are recommended.[1]
-
Question: My this compound precipitated when I diluted the DMSO stock in my aqueous buffer. How can I avoid this? Answer: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds. To minimize this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent effects on your cells.
-
Serial Dilutions: Perform serial dilutions in your aqueous buffer, vortexing or mixing well between each dilution step.
-
Pluronic F-127: For certain in vitro assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 to the final dilution buffer can help maintain solubility.
-
-
Question: How should I prepare this compound for in vivo oral administration? Answer: For oral gavage in animal studies, this compound can be formulated in olive oil.[1] A common dosage described in the literature is 10 mg/kg.[1] Ensure the compound is fully suspended in the vehicle before administration.
2. Experimental Design and Interpretation
-
Question: I am not observing the expected antagonistic effect of this compound on PAR2 activation. What could be the reason? Answer: The antagonistic activity of this compound is known to be agonist-dependent.[1] This means its effectiveness can vary depending on the PAR2 agonist you are using (e.g., trypsin, 2f-LIGRLO-NH2, or other synthetic peptides). It is crucial to characterize the interaction of this compound with your specific agonist. Additionally, this compound exhibits biased signaling (see next question), which can lead to complex downstream effects.
-
Question: What is "biased agonism" and how does it relate to this compound? Answer: Biased agonism refers to the ability of a ligand to selectively activate certain signaling pathways downstream of a receptor while inhibiting others. This compound is a classic example of a biased PAR2 antagonist. While it effectively blocks Gq-mediated calcium (Ca2+) mobilization, it can simultaneously act as an agonist for other pathways, such as ERK1/2 phosphorylation. This is a critical consideration when interpreting your experimental results, as measuring only one downstream event may not provide a complete picture of this compound's activity.
-
Question: Are there any known off-target effects of this compound? Answer: While this compound is described as a selective PAR2 antagonist, comprehensive off-target screening data is not widely published in the public domain. As with any small molecule inhibitor, it is good practice to include appropriate controls in your experiments to rule out potential off-target effects. This may include using a structurally unrelated PAR2 antagonist or testing the effect of this compound in a PAR2-knockout cell line.
3. Stability and Storage
-
Question: How should I store my this compound powder and stock solutions? Answer:
-
Lyophilized Powder: Store at -20°C. Under these conditions, it is stable for up to 36 months.[2]
-
DMSO Stock Solution: Aliquot and store at -20°C. It is recommended to use within one month to avoid loss of potency.[1][2] Avoid repeated freeze-thaw cycles.[2] For longer-term storage, -80°C is recommended for up to 6 months.[1]
-
Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 546.7 g/mol | [1] |
| IC50 (PAR2-mediated Ca2+ release) | ~2 µM | [1] |
| Recommended in vivo dose (oral) | 10 mg/kg | [1] |
Table 2: Solubility and Storage Recommendations
| Solvent/Condition | Recommendation | Reference |
| Solubility | ||
| DMSO | Soluble up to 31.25 mg/mL (57.16 mM) with sonication | [1] |
| Olive Oil | Vehicle for in vivo oral administration | [1] |
| Aqueous Buffers | Limited solubility | |
| Storage | ||
| Lyophilized Powder | -20°C for up to 36 months | [2] |
| Stock Solution in DMSO | -20°C for up to 1 month; -80°C for up to 6 months | [1][2] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
1. In Vitro Calcium Flux Assay
This protocol is designed to measure the antagonistic effect of this compound on PAR2-mediated intracellular calcium mobilization.
-
Materials:
-
Cells expressing PAR2 (e.g., HT-29)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
This compound
-
PAR2 agonist (e.g., Trypsin or 2f-LIGRLO-NH2)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a dye-loading solution containing Fluo-8 AM and Pluronic F-127 in HBSS.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in HBSS to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
-
Prepare the PAR2 agonist at the desired concentration in HBSS.
-
-
Assay:
-
Wash the cells with HBSS to remove excess dye.
-
Add the diluted this compound solutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Inject the PAR2 agonist and immediately begin kinetic reading of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every second for at least 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the agonist alone.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
-
2. ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the detection of ERK1/2 phosphorylation to assess the potential agonistic activity of this compound.
-
Materials:
-
Cells expressing PAR2
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours before the experiment.
-
Treat cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes). Include a positive control (e.g., a known ERK activator) and a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands to quantify the ratio of phosphorylated ERK to total ERK.
-
-
Visualizations
PAR2 Signaling Pathway and the Biased Action of this compound
Caption: PAR2 signaling and the biased modulatory effect of this compound.
Experimental Workflow: Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting common issues with this compound.
References
GB-88 Technical Support Center: Optimizing IC50 Determination
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing the concentration of the kinase inhibitor GB-88 for accurate IC50 determination.
Section 1: Getting Started with this compound
This section covers the fundamental properties of this compound and initial experimental design considerations.
FAQ: What is this compound and how does it work?
This compound is a potent, ATP-competitive inhibitor of Kinase-X, a key enzyme in a pro-growth signaling pathway. By binding to the ATP pocket of Kinase-X, this compound prevents the phosphorylation of its downstream substrate, thereby inhibiting the signaling cascade and reducing cell proliferation. Understanding this mechanism is crucial for designing effective IC50 experiments.
How to prevent GB-88 degradation in experiments
Welcome to the technical support center for the novel kinase inhibitor, GB-88. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and prevent compound degradation during experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound, focusing on identifying and resolving problems related to compound stability and activity.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of this compound Potency (Higher IC50) | Degradation of Stock Solution: Multiple freeze-thaw cycles or prolonged storage at improper temperatures can degrade the compound.[1][2][3] | Prepare fresh stock solutions. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[4] |
| Solvent-Induced Degradation: The choice of solvent can significantly impact the stability of a small molecule.[5][6][7] Some solvents may contain impurities or moisture that accelerate degradation.[8] | Use high-purity, anhydrous DMSO for preparing stock solutions. Ensure the final concentration of DMSO in cell culture media is low (<0.5%) to prevent cytotoxicity.[4] | |
| Precipitation in Aqueous Media: this compound may precipitate when a concentrated DMSO stock is diluted into aqueous buffers or cell culture media, reducing its effective concentration. | First, make intermediate dilutions of the DMSO stock in DMSO before adding the final diluted sample to your aqueous medium. Ensure vigorous mixing upon final dilution.[8] | |
| Inconsistent Results Between Experiments | Light-Induced Degradation: this compound is sensitive to light, and prolonged exposure can lead to photochemical degradation, altering its structure and activity. | Protect all solutions containing this compound from light by using amber vials or wrapping tubes in aluminum foil.[9][10] Minimize exposure to ambient light during experimental setup. |
| Oxidation: Exposure to atmospheric oxygen can lead to oxidation of sensitive moieties on the this compound molecule, especially during long incubations or storage.[11][12][13] | For long-term storage of the solid compound, consider storing under an inert gas like argon or nitrogen.[12] When preparing solutions, use freshly opened solvents and minimize headspace in vials. | |
| Cell Toxicity at Low Concentrations | Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. | Perform a solvent toxicity control experiment to determine the maximum tolerable DMSO concentration for your specific cell line. Keep the final DMSO concentration consistent across all experimental conditions. |
| Impure or Degraded Compound: The observed toxicity may be due to a toxic degradation product rather than this compound itself. | Verify the purity of your this compound stock using methods like HPLC-MS. If degradation is suspected, use a fresh, validated lot of the compound. |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the best solvent for dissolving and storing this compound?
A1: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For aqueous experiments, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent effects on cells.[4]
Q2: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A2: Precipitation often occurs when a highly concentrated DMSO stock is rapidly diluted into an aqueous solution. To prevent this, it is best to perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous buffer or medium. Vortex the solution immediately after adding the compound to ensure it is fully dissolved.[8]
Q3: Is this compound sensitive to light or air?
A3: Yes, this compound is susceptible to degradation from both light exposure and oxidation. All solutions should be stored in amber vials or containers wrapped in foil to protect from light.[9][10] To minimize oxidation, use high-purity solvents, minimize the headspace in storage vials, and for long-term storage of the solid, consider an inert atmosphere.[11][12]
Storage and Stability
Q4: What are the optimal storage conditions for this compound?
A4: Proper storage is critical for maintaining the integrity of this compound. Recommendations are summarized in the table below.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C or -80°C | Up to 3 years[4] | Store in a desiccator, protected from light. |
| DMSO Stock Solution | -80°C | Up to 6 months[4] | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use amber vials. |
| Aqueous Working Solution | 2-8°C | Use immediately | Prepare fresh for each experiment. Do not store. |
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles, as they can significantly degrade the compound.[1][2][14] Stock solutions should be aliquoted into single-use volumes immediately after preparation and then frozen. Discard any unused portion of a thawed aliquot.[4]
Experimental Protocols
Q6: Can you provide a general protocol for treating cells with this compound?
A6: A detailed protocol for a cell-based kinase assay is provided in the "Experimental Protocols" section below. This includes best practices for preparing and using this compound to ensure reproducibility.
Data Presentation: this compound Stability
The following tables summarize stability data for this compound under various conditions to guide experimental design and handling.
Table 1: Stability of this compound (10 mM) in Different Solvents at Room Temperature (22°C) Protected from Light
| Solvent | Purity after 24 hours (%) | Purity after 72 hours (%) | Notes |
| Anhydrous DMSO | 99.5 | 98.9 | Recommended for stock solutions. |
| Ethanol | 96.2 | 91.5 | Moderate degradation observed. |
| PBS (pH 7.4) | 85.1 | 65.7 | Significant degradation; not suitable for stock solutions. |
Table 2: Effect of Freeze-Thaw Cycles on this compound (10 mM in DMSO) Integrity
| Number of Freeze-Thaw Cycles (-80°C to 22°C) | Remaining Purity (%) | Recommendation |
| 0 (Control) | 100 | - |
| 1 | 99.6 | Acceptable |
| 3 | 95.8 | Minor degradation |
| 5 | 89.1 | Significant degradation; avoid. |
| 10 | 74.3 | Unacceptable |
Experimental Protocols
Protocol: Cell-Based Kinase Activity Assay
This protocol describes a general method for assessing the inhibitory activity of this compound on its target kinase within a cellular context.
1. Preparation of this compound Stock and Working Solutions: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Prepare a 10 mM stock solution by dissolving the required amount of this compound in high-purity, anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. c. Aliquot the 10 mM stock solution into single-use, light-protected vials (e.g., amber cryovials) and store immediately at -80°C. d. On the day of the experiment, thaw a single aliquot of the 10 mM stock. Prepare a series of working solutions by serially diluting the stock solution in DMSO. e. From these DMSO working solutions, prepare the final treatment media by diluting them into pre-warmed cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be constant across all wells and not exceed the predetermined toxicity limit (e.g., 0.1%).
2. Cell Seeding and Treatment: a. Seed cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight. b. The next day, remove the existing medium and replace it with the freshly prepared treatment media containing the various concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. c. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
3. Assay Readout: a. After incubation, assess cell viability and/or kinase inhibition. b. For viability, use a suitable assay such as an MTS or a luminescent cell viability assay. c. To measure target kinase inhibition, lyse the cells and perform a downstream analysis such as a Western blot for a phosphorylated substrate, an ELISA, or a specific kinase activity assay.[15][16][17]
4. Data Analysis: a. Normalize the data to the vehicle-treated control wells. b. Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing this compound inhibiting the RAF kinase.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions to minimize degradation.
References
- 1. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 4. captivatebio.com [captivatebio.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Solvent effect on molecular structure, IR spectra, thermodynamic properties and chemical stability of zoledronic acid: DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 10. scitechnol.com [scitechnol.com]
- 11. betterceramic.com [betterceramic.com]
- 12. quora.com [quora.com]
- 13. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. In vitro kinase assay [protocols.io]
- 17. caymanchem.com [caymanchem.com]
Interpreting Unexpected Results with GB-88: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the PAR2 modulator GB-88, unexpected experimental outcomes can be a source of confusion. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and accurately interpret your data.
Frequently Asked Questions (FAQs)
Q1: Why am I observing an increase in signaling in some pathways when I expect this compound to be an antagonist?
A1: A key characteristic of this compound is its nature as a biased agonist . While it effectively antagonizes Protease-Activated Receptor 2 (PAR2)-mediated calcium mobilization (Gq/11 pathway), it can simultaneously act as an agonist for other PAR2-mediated signaling pathways, including those involving ERK1/2, cAMP, and RhoA.[1] This dual functionality is a primary reason for observing unexpected agonistic effects.
Q2: I see activation of the ERK1/2 pathway upon treatment with this compound. Is this expected?
A2: Yes, this is an expected outcome in many cell types. This compound has been shown to induce the phosphorylation of ERK1/2, acting as an agonist for this specific pathway.[1] In some experimental systems, pretreatment with this compound followed by a PAR2 agonist can even lead to a magnified effect on ERK1/2 phosphorylation.[1]
Q3: My cells show a decrease in cAMP levels after treatment with a PAR2 agonist, but this effect is altered in the presence of this compound. Why?
A3: This is likely due to the biased agonism of this compound. While it blocks calcium signaling, it can independently activate the G-protein-coupled pathways that modulate adenylyl cyclase activity, thereby affecting intracellular cAMP levels.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For cell culture experiments, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3][4] Stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.[5] While one supplier suggests stability for up to one month at -20°C in solution, longer-term stability data in specific cell culture media is not extensively published.[5] It is best practice to prepare fresh dilutions from a frozen stock for each experiment.
Q5: I am observing high background signal in my calcium flux assay when using this compound. What can I do to troubleshoot this?
A5: High background in fluorescence-based assays can arise from several factors. Here are some troubleshooting steps:
-
Reduce Autofluorescence: Some cell types and media components exhibit natural fluorescence. Consider using a phenol red-free medium and minimizing the concentration of fetal calf serum (FCS) in your assay buffer.[6]
-
Optimize Dye Loading: Excessive concentrations of calcium indicator dyes can lead to high background. Titrate the dye concentration to find the optimal balance between signal and background.
-
Washing Steps: Ensure adequate washing of cells after dye loading to remove any unbound dye.
-
Cell Health: Unhealthy or dying cells can have dysregulated intracellular calcium, contributing to high baseline fluorescence. Ensure your cells are healthy and not overly confluent.[7]
-
Instrument Settings: Optimize the gain and exposure settings on your fluorescence reader to maximize the signal-to-noise ratio.
Q6: Are there any known off-target effects of this compound?
A6: this compound has been shown to be selective for PAR2 over PAR1 and PAR4.[8] However, a comprehensive screening against a broad panel of receptors is not widely published. When interpreting unexpected results, it is prudent to consider the possibility of off-target effects, especially at higher concentrations.
Q7: How can I ensure the consistency of my results when using a new batch of this compound?
A7: Lot-to-lot variability is a potential issue with any small molecule inhibitor.[9][10][11] To ensure reproducibility, it is good practice to perform a lot validation experiment. This involves comparing the performance of the new lot to the previous lot in a standardized assay, such as a PAR2-mediated calcium flux inhibition assay. Key parameters to compare include the IC50 value and the maximum inhibition.
Troubleshooting Guide for Unexpected Results
| Observed Issue | Potential Cause | Recommended Action |
| Increased ERK1/2 phosphorylation | Biased agonism of this compound.[1] | This is an expected effect. To confirm it is PAR2-mediated, consider using a PAR2 knockout/knockdown cell line or a structurally different PAR2 antagonist as a control. |
| Changes in cAMP levels | Biased agonism of this compound affecting adenylyl cyclase activity. | Characterize the dose-response effect of this compound alone on cAMP levels in your cell system. |
| Variable or irreproducible results | 1. Instability of this compound in working solutions. 2. Lot-to-lot variability.[9][10][11] 3. Inconsistent cell passage number or health. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Perform a lot validation assay comparing the new and old batches. 3. Maintain a consistent cell culture practice, using cells within a defined passage number range. |
| No effect of this compound (lack of antagonism) | 1. Incorrect agonist or agonist concentration used. 2. This compound degradation. 3. Low PAR2 expression in the cell line. | 1. Confirm the activity of your PAR2 agonist and use it at a concentration around its EC80 for antagonist assays. 2. Use a fresh aliquot of this compound. 3. Verify PAR2 expression in your cell line by qPCR or Western blot. |
| Cell toxicity observed | 1. High concentration of this compound. 2. High concentration of DMSO in the final assay.[3][4] | 1. Perform a dose-response curve to determine the cytotoxic concentration of this compound in your cell line using an appropriate cell viability assay. 2. Ensure the final DMSO concentration is non-toxic (typically <0.5%).[3][4] |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 for PAR2-mediated Ca2+ release inhibition | ~2 µM | HT29 cells, agonist: trypsin, 2f-LIGRLO-NH2, GB110 | [8] |
| This compound Agonistic Effect on ERK1/2 Phosphorylation | Concentration-dependent increase | Panc1 cells, 10 µM and 100 µM | [12] |
| This compound Agonistic Effect on cAMP Accumulation | Not explicitly quantified with an EC50 in the provided results. | CHO-K1 cells stably expressing human PAR2 | |
| This compound Agonistic Effect on RhoA Activation | Not explicitly quantified with an EC50 in the provided results. | HT-29 cells |
Key Experimental Protocols
Calcium Flux Assay (General Protocol)
-
Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash cells with a suitable buffer (e.g., HBSS) and then incubate with a calcium-sensitive dye (e.g., Fluo-8) according to the manufacturer's instructions, often for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with different concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a PAR2 agonist (e.g., trypsin or a synthetic peptide agonist) and immediately begin measuring fluorescence intensity over time.
-
Data Analysis: The change in fluorescence, indicative of intracellular calcium concentration, is plotted against time. The peak fluorescence response is used to determine the dose-response relationship for the antagonist.
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Treatment: Seed cells and grow to the desired confluency. Serum-starve the cells if necessary. Treat cells with this compound at various concentrations for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Analysis: Normalize the p-ERK1/2 signal to the total ERK1/2 signal or a loading control (e.g., GAPDH or β-actin).
Visualizing this compound's Biased Signaling
The following diagram illustrates the dual nature of this compound's interaction with PAR2, leading to the inhibition of one pathway and the activation of others.
The following workflow provides a logical approach to troubleshooting unexpected results when working with this compound.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. bosterbio.com [bosterbio.com]
- 7. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sc.edu [sc.edu]
- 9. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
GB-88 Technical Support Center: Investigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of GB-88, a known Protease-Activated Receptor 2 (PAR2) antagonist. The information is presented in a question-and-answer format with troubleshooting guides to address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) involved in inflammation and other physiological processes.
Q2: Does this compound show activity at other Protease-Activated Receptors (PARs)?
Studies have shown that this compound is selective for PAR2. It does not inhibit intracellular calcium release induced by agonists of PAR1 or PAR4 in vitro.[1] Furthermore, in vivo studies have demonstrated that this compound inhibits paw edema elicited by PAR2 agonists, but not by agonists of PAR1 or PAR4.
Q3: What are the known off-target effects of this compound?
The most significant consideration regarding this compound's activity profile is its nature as a biased antagonist of PAR2.[1][2][3] This means that while it blocks one signaling pathway, it can simultaneously activate others, all through the same PAR2 receptor.
Specifically, this compound selectively antagonizes the PAR2-Gq/11-Ca²⁺/PKC signaling pathway, which is responsible for its anti-inflammatory effects.[1][2][3] However, it has been shown to act as an agonist for other PAR2-mediated pathways, including those involving cAMP, ERK, and Rho activation.[1][2][3]
Therefore, when designing experiments, it is crucial to consider that this compound's effects may not be solely due to the blockade of calcium signaling and that it can actively modulate other cellular processes through PAR2.
Q4: Has this compound been screened against a broad panel of other GPCRs, kinases, or ion channels?
Publicly available data does not currently provide a comprehensive off-target screening panel for this compound against a wide range of unrelated receptors and enzymes. Standard drug development practice involves screening compounds against such panels to identify potential safety liabilities. Researchers using this compound should be aware of this data gap and consider performing their own selectivity profiling if there are concerns about off-target effects in their specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cellular response not consistent with PAR2-Gq/Ca²⁺ antagonism (e.g., changes in cell morphology, proliferation, or unexpected gene expression). | This compound is acting as an agonist on other PAR2 signaling pathways (e.g., ERK, Rho, cAMP).[1][2][3] | - Investigate the activation state of alternative signaling pathways (e.g., perform Western blots for phosphorylated ERK, conduct a Rho activation assay, or measure cAMP levels).- Use inhibitors for these alternative pathways in conjunction with this compound to dissect the specific signaling route responsible for the observed effect. |
| Inconsistent results in calcium mobilization assays. | - Cell line variability or passage number affecting PAR2 expression.- Issues with the calcium-sensitive dye loading or quenching.- Agonist degradation or improper concentration. | - Use a stable cell line with consistent PAR2 expression and keep cell passage numbers low.- Optimize dye loading conditions (concentration, time, temperature) and ensure proper mixing without disturbing the cell monolayer.- Prepare fresh agonist solutions and perform a full dose-response curve. |
| This compound fails to antagonize the effects of a PAR2 agonist in a specific cell type. | - The cell type may primarily signal through a PAR2 pathway that is not blocked by this compound.- The agonist used may be acting through a different receptor in that specific cell type. | - Characterize the primary PAR2 signaling pathways in your cell line.- Confirm the specificity of your PAR2 agonist in the experimental system, for example, by using PAR2 knockout/knockdown cells if available. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound.
| Parameter | Value | Assay System | Reference |
| IC₅₀ (PAR2 Antagonism) | ~2 µM | Inhibition of PAR2-activated Ca²⁺ release | [4] |
| In Vivo Efficacy | 10 mg/kg | Inhibition of PAR2-induced paw edema in rats | [5] |
Experimental Protocols
Key Experiment: Intracellular Calcium Mobilization Assay
This protocol is a generalized method for assessing PAR2 activation and its antagonism by this compound.
1. Cell Culture and Plating:
-
Culture cells expressing PAR2 (e.g., HT-29 or HEK293 cells stably expressing PAR2) in appropriate media.
-
Seed cells into a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. The buffer should also contain an organic anion transporter inhibitor like probenecid to prevent dye extrusion.
-
Aspirate the cell culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
3. Compound Addition and Measurement:
-
For antagonist experiments, add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the PAR2 agonist (e.g., Trypsin or a specific PAR2-activating peptide like SLIGRL-NH₂) and immediately begin recording the fluorescence signal over time.
4. Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
For agonist dose-response curves, plot the peak fluorescence change against the agonist concentration.
-
For antagonist experiments, plot the inhibition of the agonist response against the concentration of this compound to determine the IC₅₀.
Visualizations
Caption: Biased antagonism of PAR2 by this compound.
Caption: Workflow for Calcium Mobilization Assay.
Caption: Troubleshooting unexpected this compound effects.
References
- 1. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway-selective antagonism of proteinase activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for the activation of proteinase-activated receptors PAR1 and PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
GB-88 Technical Support Center: Stock Solution Stability
Welcome to the technical support center for GB-88, a potent and selective kinase inhibitor. This resource provides detailed guidance on the preparation, storage, and troubleshooting of GB-e88 stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] For all preparations, it is critical to use anhydrous, high-purity DMSO to prevent compound degradation that can be accelerated by moisture.[1]
2. How should I store the solid powder form of this compound?
The solid (powder) form of this compound is stable for extended periods when stored under appropriate conditions. Upon receipt, store the vial at -20°C, protected from light.[2][3] While the compound is stable at room temperature for the duration of shipping, long-term storage at -20°C is recommended to ensure maximum stability for up to three years.[2][4]
3. What is the best way to store this compound stock solutions?
Once prepared, stock solutions should be aliquoted into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[2][3] For short-term storage (up to 1 month), aliquots can be stored at -20°C.[3] For long-term storage (up to 6 months), it is highly recommended to store the aliquots at -80°C.[3]
4. My vial of powdered this compound appears empty. Is this normal?
Yes, this can be normal, especially for small quantities (e.g., 1-5 mg). During shipping, the lyophilized powder may coat the walls or cap of the vial, making it difficult to see.[2] To ensure all the compound is recovered, add your solvent directly to the vial and vortex or sonicate to wash down all interior surfaces.[5]
5. Can I prepare a sterile stock solution of this compound?
Yes. To prepare a sterile stock solution, first dissolve the this compound powder in DMSO and then filter the solution through a 0.2 µm chemical-resistant (e.g., PTFE) syringe filter.[2] Perform this procedure in a sterile environment, such as a laminar flow hood, to maintain sterility.[2]
Troubleshooting Guide
Issue 1: The this compound powder will not dissolve in DMSO.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution: Ensure you are using the correct volume of DMSO to achieve a concentration within the compound's solubility limit (see Table 1). Gently warm the solution in a 37°C water bath for 5-10 minutes and vortex or sonicate the vial.[5] This often increases the rate of dissolution.
Issue 2: My this compound stock solution has precipitates after being stored at -20°C or -80°C.
-
Possible Cause: The compound has come out of solution during the freezing process. This can sometimes occur with highly concentrated stock solutions.
-
Solution: Before use, allow the aliquot to thaw completely at room temperature.[6] Warm the vial to 37°C and vortex thoroughly to ensure the compound is fully redissolved. Visually inspect the solution against a light source to confirm that no particulates are present before making further dilutions.
Issue 3: I observed precipitation when diluting my DMSO stock into an aqueous buffer or cell culture medium.
-
Possible Cause: this compound has low aqueous solubility, and rapid dilution from a high-concentration organic stock into an aqueous medium can cause it to "crash out" of solution.[1]
-
Solution: Employ a serial dilution method. First, make an intermediate dilution of the DMSO stock in DMSO before adding it to the final aqueous medium.[1] When adding the compound to your final medium, add it dropwise while vortexing or stirring the medium to facilitate rapid mixing. The final concentration of DMSO in cell-based assays should typically be below 0.5% to avoid solvent toxicity.[3]
Issue 4: I am seeing reduced or inconsistent activity of this compound in my experiments.
-
Possible Cause 1: Compound Degradation. Repeated freeze-thaw cycles or improper storage (e.g., exposure to light, moisture) can lead to the degradation of the compound.[7][8][9]
-
Solution: Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3] Store aliquots at -80°C for long-term stability and protect them from light. If degradation is suspected, it is recommended to use a fresh vial of the compound to prepare a new stock solution.
-
Possible Cause 2: Inaccurate Concentration. This could be due to incomplete dissolution or adsorption of the compound to plasticware.
-
Solution: Ensure the compound is fully dissolved when preparing the stock solution. When making dilutions, pre-rinse pipette tips with the solution. If problems persist, the concentration and integrity of the stock solution can be verified using analytical methods like HPLC-MS.[10][11]
Data & Protocols
Quantitative Data Summary
The following tables provide key data regarding the solubility and stability of this compound.
Table 1: Solubility of this compound
| Solvent | Max Solubility (at 25°C) |
|---|---|
| DMSO | ≥ 50 mg/mL (≥ 100 mM) |
| Ethanol | ~5 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Stock Solution Stability
| Storage Condition | Solvent | Concentration | Stability (Time to >10% degradation) |
|---|---|---|---|
| -80°C, protected from light | DMSO | 10 mM | ≥ 6 months[3] |
| -20°C, protected from light | DMSO | 10 mM | ≥ 1 month[3] |
| 4°C, protected from light | DMSO | 10 mM | ~48-72 hours |
| Room Temperature | DMSO | 10 mM | < 8 hours |
| -20°C, after 5 freeze-thaw cycles | DMSO | 10 mM | Potential for degradation, re-validation recommended[7][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 500 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Volumetric flasks (optional, for high accuracy)[13]
-
Vortex mixer and sonicator
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.[6]
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 5 mg of this compound. For small quantities, it is often best to dissolve the entire contents of the vial.[2]
-
Add the appropriate volume of anhydrous DMSO directly to the vial to achieve the target concentration.
-
Vortex the solution for 2-3 minutes. If particulates remain, sonicate the vial for 5-10 minutes or gently warm to 37°C until the solid is completely dissolved.[5]
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
Aliquot the stock solution into single-use, tightly sealed vials suitable for low-temperature storage.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term use.
Protocol 2: Validating Stock Solution Integrity via HPLC
This protocol provides a general workflow to assess the purity and concentration of a this compound stock solution. Specific parameters (e.g., column, mobile phase) should be optimized for your system.
Objective: To confirm the concentration and detect potential degradation products in a this compound stock solution.
Procedure:
-
Prepare a Reference Standard: Prepare a fresh solution of this compound from powder at a known concentration (e.g., 1 mM). This will serve as the reference (t=0) sample.[14]
-
Sample Preparation: Thaw an aliquot of the stored stock solution to be tested. Dilute both the reference standard and the test sample to a suitable concentration for HPLC analysis (e.g., 10 µM) using the appropriate mobile phase.
-
HPLC-UV Analysis:
-
Inject the reference standard and the test sample onto the HPLC system.
-
Analyze the chromatograms. The retention time of the main peak in the test sample should match that of the reference standard.
-
Compare the peak area of the main this compound peak in the test sample to that of the reference standard. A significant decrease in peak area suggests degradation or concentration loss.
-
Examine the chromatogram of the test sample for the appearance of new peaks, which may indicate degradation products.[10]
-
-
Data Interpretation: Calculate the stability as the percentage of the compound remaining in the test sample relative to the reference standard. A value below 90% typically indicates significant degradation.[14]
Visual Guides
Caption: Troubleshooting workflow for this compound stock solution precipitation.
Caption: Key factors influencing the stability of this compound stock solutions.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. captivatebio.com [captivatebio.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. dispendix.com [dispendix.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 10. enamine.net [enamine.net]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of PAR2 Antagonists
A Comparative Guide to GB-88 and Other PAR2 Antagonists for Researchers
Protease-activated receptor 2 (PAR2), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target in a variety of diseases characterized by inflammation, pain, and cellular proliferation.[1][2] Unlike typical GPCRs, PAR2 is irreversibly activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin and mast cell tryptase.[3][4] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[1][4] This unique activation mechanism has made PAR2 a focal point for drug development, particularly in conditions such as chronic arthritis, inflammatory bowel disease, asthma, and neuropathic pain.[1][5]
The development of PAR2 antagonists aims to block this activation and the subsequent downstream signaling cascades.[1] These antagonists range from small molecules to peptidomimetics and antibodies, each with distinct mechanisms of action and pharmacologic profiles.[6] This guide provides an objective, data-driven comparison of this compound, a well-characterized PAR2 antagonist, with other notable antagonists, offering a resource for researchers and drug development professionals.
The landscape of PAR2 antagonists is diverse, with compounds varying in potency, selectivity, and mechanism of action. This compound is a selective, orally active, non-peptide antagonist, but it exhibits a complex pharmacological profile, acting as a biased antagonist.[7][8][9] This means it selectively blocks certain signaling pathways while simultaneously activating others. This contrasts with other antagonists like AZ3451 and I-191, which act as more conventional negative allosteric modulators.[6][10][11]
Quantitative Performance Data
The following table summarizes key quantitative data for this compound and other prominent PAR2 antagonists based on published experimental findings.
| Compound | Type | Mechanism of Action | Potency (IC50) | Key In Vitro Findings | Key In Vivo Findings |
| This compound | Small Molecule | Biased Antagonist / Partial Agonist | ~2 µM (Ca2+ release)[12] | Inhibits Gq/11-mediated Ca2+ release & cytokine secretion; Activates Gi/o (cAMP), G12/13 (RhoA) & ERK pathways.[7][8] | Orally active; reduces paw edema and collagen-induced arthritis in rats.[8][9][13] |
| AZ3451 | Small Molecule | Negative Allosteric Modulator | 23 nM[11][14] | Prevents IL-1β-induced inflammation and cartilage degradation in chondrocytes.[15][16] | Ameliorates cartilage degradation in a rat osteoarthritis model.[15][16] |
| I-191 | Small Molecule | Negative Allosteric Modulator | Nanomolar range[6][10] | Potently inhibits Ca2+ release, ERK1/2 phosphorylation, RhoA activation, and cAMP accumulation.[6][10] | Data not prominently available in search results. |
| C391 | Peptidomimetic | Antagonist / Partial Agonist | Low micromolar range[6] | Blocks both Ca2+ and MAPK signaling pathways.[17] | Inhibits mast cell-induced thermal hyperalgesia and allergen-induced asthma indicators in mice.[17][18] |
| C781 | Peptidomimetic | β-arrestin Biased Antagonist | ED50 = 6.3 mg/kg (in vivo) | Inhibits β-arrestin/MAPK signaling without affecting G-protein/Ca2+ signaling.[19] | Prevents and reverses protease-evoked pain and allergen-induced airway hyperresponsiveness in mice.[20][19] |
| ENMD-1068 | Small Molecule | Antagonist | ~5 mM[6] | Inhibits trypsin-induced PAR2 activation.[6] | Reduces joint inflammation in mice.[6] |
| K-14585 | Peptidomimetic | Antagonist | 1.1–2.87 µM (Ca2+ release)[6] | Biased: Inhibits Ca2+ mobilization but not ERK signaling; Ineffective against trypsin activation.[6] | Reduces plasma extravasation in guinea pigs.[6] |
Signaling Pathways and Mechanisms
PAR2 activation triggers a complex network of intracellular signaling pathways. Understanding these pathways is critical for interpreting the effects of different antagonists, especially biased modulators.
PAR2 Signaling Overview
Activation of PAR2 can lead to the engagement of multiple G protein subtypes (Gαq/11, Gαi/o, Gα12/13) and G protein-independent pathways involving β-arrestin.[4][5][8]
-
Gαq/11 Pathway: This is a primary pathway leading to phospholipase C (PLC) activation, subsequent inositol trisphosphate (IP3) production, and the release of intracellular calcium (Ca2+). This cascade is strongly linked to pro-inflammatory responses.[4][21] this compound is a potent antagonist of this specific pathway.[7][8]
-
Gαi/o and Gα12/13 Pathways: PAR2 can also couple to Gαi/o to inhibit cAMP accumulation and to Gα12/13 to activate the small GTPase RhoA, which influences the actin cytoskeleton.[8] this compound acts as an agonist for these pathways.[7][8]
-
β-arrestin Pathway: Following activation, PAR2 can be phosphorylated, leading to the recruitment of β-arrestin. This can mediate receptor internalization and also serve as a scaffold for signaling complexes, notably leading to the activation of the MAP kinase ERK1/2.[4][5] The antagonist C781 is unique in that it selectively blocks this β-arrestin/MAPK pathway.[19]
Caption: PAR2 signaling pathways and points of intervention for biased antagonists.
Experimental Protocols
Characterizing PAR2 antagonists requires a suite of in vitro and in vivo assays to determine potency, selectivity, mechanism of action, and therapeutic efficacy.
Key In Vitro Assays
-
Intracellular Calcium Mobilization Assay: This is the most common primary screening assay for PAR2 modulators.
-
Principle: Measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium, typically mediated by the Gq/11 pathway.
-
Methodology:
-
Cells endogenously expressing PAR2 (e.g., HT-29 colon carcinoma cells) or engineered to express PAR2 (e.g., HEK-293 cells) are cultured.[13]
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) for a defined period.
-
A PAR2 agonist (e.g., trypsin, SLIGRL-NH2, or 2-furoyl-LIGRLO-NH2) is added to stimulate the receptor.
-
Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are measured using a fluorometric plate reader or microscope.
-
Data are analyzed to calculate an IC50 value for the antagonist.[13]
-
-
-
ERK1/2 Phosphorylation Assay (MAPK Activation): This assay assesses the antagonist's effect on G protein-independent or downstream G protein-coupled signaling.
-
Principle: Measures the phosphorylation (activation) of ERK1/2 in response to PAR2 stimulation.
-
Methodology:
-
Cells are serum-starved to reduce basal ERK1/2 phosphorylation.
-
Cells are pre-treated with the antagonist, followed by stimulation with a PAR2 agonist.
-
Cell lysates are collected, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Band intensities are quantified to determine the ratio of p-ERK to total ERK, indicating the level of activation.[21][22]
-
-
Key In Vivo Models
-
Rat Paw Edema Model: A classic model of acute inflammation used to assess the anti-inflammatory effects of PAR2 antagonists.
-
Principle: A PAR2 agonist is injected into the rat paw, inducing localized swelling (edema). The ability of a systemically or locally administered antagonist to reduce this swelling is measured.
-
Methodology:
-
The PAR2 antagonist (e.g., this compound) is administered to rats, often orally (p.o.) or intraperitoneally (i.p.).[13]
-
After a pre-treatment period, a PAR2 agonist (e.g., 2f-LIGRLO-NH2) is injected into the plantar surface of the hind paw (intraplantar, i.pl.).[13]
-
Paw volume or thickness is measured at various time points using a plethysmometer or calipers.
-
The percentage reduction in edema in the treated group is calculated relative to a vehicle-treated control group.[8]
-
-
Caption: General workflow for the characterization of a novel PAR2 antagonist.
Conclusion
The study of PAR2 antagonists reveals a complex and promising field for therapeutic intervention. While early antagonists like ENMD-1068 showed low potency, newer compounds like AZ3451 and I-191 demonstrate potent, nanomolar-range inhibition through allosteric modulation.[6][14]
This compound stands out due to its well-documented oral activity and its nature as a biased antagonist.[7][8] Its ability to selectively inhibit the pro-inflammatory Gq/Ca2+ pathway while activating other pathways like ERK and RhoA highlights the potential for developing drugs that can fine-tune cellular responses, blocking detrimental signals while potentially preserving beneficial ones.[7] The discovery of other biased antagonists, such as the β-arrestin-selective C781, further underscores this as a sophisticated strategy for targeting PAR2 in specific diseases like pain and asthma.[19]
For researchers, the choice of antagonist will depend heavily on the specific biological question and the signaling pathways of interest. For general inhibition of PAR2-mediated inflammation, a broad-spectrum negative allosteric modulator like AZ3451 may be suitable. However, to dissect the specific contributions of Gq versus β-arrestin signaling in a disease model, a comparative study using biased antagonists like this compound and C781 would be invaluable. As our understanding of PAR2 structural biology and biased signaling grows, the development of next-generation antagonists with tailored profiles will undoubtedly accelerate their path toward clinical application.
References
- 1. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]
- 2. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathway-selective antagonism of proteinase activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. leadingedgeonly.com [leadingedgeonly.com]
- 10. A Potent Antagonist of Protease-Activated Receptor 2 That Inhibits Multiple Signaling Functions in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. adooq.com [adooq.com]
- 13. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Protease-activated receptor 2 (PAR-2) antagonist AZ3451 as a novel therapeutic agent for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteinase-activated receptor-2 antagonist C391 inhibits Alternaria-induced airway epithelial signalling and asthma indicators in acute exposure mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New PAR2 antagonist shows promise against asthma | Physiology [physiology.arizona.edu]
- 20. C781, a β-Arrestin Biased Antagonist at Protease-Activated Receptor-2 (PAR2), Displays in vivo Efficacy Against Protease-Induced Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. GB83, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP [mdpi.com]
- 22. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]
Comparative Analysis of PAR2 Antagonists: GB-88 vs. ENMD-1068
A Guide for Researchers in Drug Development
This guide provides a detailed comparative analysis of two prominent non-peptide antagonists of Protease-Activated Receptor 2 (PAR2): GB-88 and ENMD-1068. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used for their characterization.
Introduction
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Its activation by serine proteases like trypsin and tryptase makes it a compelling target for therapeutic intervention. This guide focuses on two small molecule PAR2 antagonists, this compound and ENMD-1068, providing a comparative assessment to aid in the selection and application of these research tools.
Chemical Structures
A clear distinction between the two compounds lies in their chemical structures, which dictates their interaction with the PAR2 receptor and their pharmacological properties.
Figure 1: Chemical Structures
Comparative Analysis of GB-88: A Selective PAR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule antagonist GB-88, focusing on its cross-reactivity and selectivity for its primary target, Protease-Activated Receptor 2 (PAR2), over other related receptors. The information presented is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development.
Introduction to this compound
This compound is a potent, orally bioavailable, non-peptide antagonist of Protease-Activated Receptor 2 (PAR2)[1][2]. PAR2 is a G protein-coupled receptor (GPCR) implicated in a variety of inflammatory processes, making it a significant target for drug development[3]. This compound has been shown to effectively block PAR2 activation by various agonists, including trypsin, tryptase, and synthetic peptides[1][4]. A noteworthy characteristic of this compound is its nature as a biased antagonist, selectively inhibiting the Gαq/11-mediated signaling pathway while demonstrating agonistic activity on other PAR2-activated pathways[5].
Cross-Reactivity Profile of this compound
Experimental evidence strongly indicates that this compound is highly selective for PAR2 with negligible activity against other members of the PAR family, namely PAR1 and PAR4.
Quantitative Analysis of Receptor Antagonism
The following table summarizes the inhibitory activity of this compound against PAR2 and its observed effects on PAR1 and PAR4.
| Receptor Target | This compound Activity | IC50 Value | Experimental Assay | Reference |
| PAR2 | Antagonist | ~2 µM | Intracellular Ca2+ Release | [1][2] |
| PAR1 | No significant activity | - | In vivo Paw Edema | [1] |
| PAR4 | No significant activity | - | In vivo Paw Edema | [1] |
Experimental Data and Methodologies
The selectivity of this compound has been determined through a series of in vitro and in vivo experiments. Below are detailed protocols for the key assays used to characterize its antagonist profile.
Experimental Protocols
1. Intracellular Calcium (Ca2+) Mobilization Assay
-
Objective: To determine the ability of this compound to inhibit PAR2-agonist-induced increases in intracellular calcium.
-
Methodology:
-
Human cell lines expressing PAR2 (e.g., HT-29) are cultured in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Cells are pre-incubated with varying concentrations of this compound.
-
A PAR2 agonist (e.g., trypsin or the synthetic peptide 2f-LIGRLO-NH2) is added to the wells.
-
Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
The IC50 value is calculated from the concentration-response curve of this compound's inhibition of the agonist-induced calcium signal.[6][7][8]
-
2. ERK1/2 Phosphorylation Assay
-
Objective: To assess the effect of this compound on the PAR2-mediated phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
-
Methodology:
-
Cells expressing PAR2 are seeded in 96-well plates and serum-starved.
-
Cells are treated with different concentrations of this compound or a PAR2 agonist.
-
After a specific incubation period (e.g., 10 minutes), the cells are lysed.
-
The cell lysates are analyzed for phosphorylated ERK1/2 levels using a sandwich ELISA kit or an in-cell Western assay.
-
The results indicate whether this compound acts as an antagonist or an agonist for this specific signaling pathway.[5][9][10]
-
3. In Vivo Rat Paw Edema Model
-
Objective: To evaluate the in vivo anti-inflammatory efficacy and receptor selectivity of this compound.
-
Methodology:
-
Male Wistar rats are administered this compound orally (e.g., 10 mg/kg).
-
After a set period (e.g., 2-3 hours) to allow for absorption, a PAR agonist (for PAR1, PAR2, or PAR4) is injected into the plantar surface of the rat's hind paw.
-
Paw volume or thickness is measured at various time points after agonist injection using a plethysmometer or digital calipers.
-
The reduction in paw edema in this compound-treated rats compared to vehicle-treated controls indicates the antagonist's efficacy and selectivity.[1][4][5][11]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PAR2 signaling pathway and a typical experimental workflow for assessing the selectivity of an antagonist like this compound.
Caption: PAR2 signaling and the biased antagonism of this compound.
Caption: Workflow for assessing antagonist selectivity.
Conclusion
The available data robustly demonstrate that this compound is a selective antagonist of the PAR2 receptor. Its inhibitory action is specific to the Gαq/11-mediated calcium signaling pathway, and it does not exhibit significant cross-reactivity with PAR1 or PAR4. This selectivity profile, combined with its oral bioavailability and in vivo anti-inflammatory activity, makes this compound a valuable tool for studying PAR2-mediated pathophysiology and a promising lead compound for the development of therapeutics targeting inflammatory diseases. Researchers should, however, remain mindful of its biased signaling properties, as it can act as an agonist on other PAR2-associated pathways.
References
- 1. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) - Invitrogen [thermofisher.cn]
- 11. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
GB-88: A Comparative Analysis of In Vitro and In Vivo Efficacy in PAR2 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of GB-88, a selective, orally bioavailable, non-peptide antagonist of Proteinase-Activated Receptor 2 (PAR2), against other alternatives. The data presented herein is compiled from various preclinical studies to facilitate an objective evaluation of its potential as a therapeutic agent.
In Vitro Efficacy: Potent and Selective PAR2 Inhibition
This compound demonstrates potent and selective antagonism of PAR2 in various human cell lines. Its primary mechanism of action in vitro is the inhibition of PAR2-mediated intracellular calcium (iCa2+) mobilization.
Key Findings:
-
This compound effectively inhibits iCa2+ release induced by a range of PAR2 agonists, including the native agonist trypsin, the synthetic peptide agonist 2f-LIGRLO-NH2, and the non-peptide agonist GB110, with an IC50 of approximately 2 µM.[1][2]
-
In human mast cells, this compound was found to be approximately 1000-fold more potent than the comparator compound ENMD-1068 in preventing trypsin-induced intracellular calcium release.[3]
-
The antagonistic activity of this compound is dependent on the activating agonist. It acts as a competitive and surmountable antagonist against 2f-LIGRLO-NH2, a competitive but insurmountable antagonist against GB110, and a non-competitive insurmountable antagonist against trypsin.[1][4]
-
Beyond calcium signaling, this compound has been shown to reduce the secretion of multiple pro-inflammatory mediators, including IL-8, IL-1β, GM-CSF, VEGF, and COX-2, from human epithelial cells.[5][6] It also down-regulates the expression of PAR2 induced by the allergen nTyr-p3 in cells from allergic patients.[5][6]
-
Interestingly, while blocking the Gq-mediated calcium pathway, this compound has exhibited biased signaling properties, showing agonistic activity on the ERK1/2 pathway in human epithelial cells.[5][6][7][8]
| Compound | Target | Assay | Cell Line | Agonist | IC50 | Citation |
| This compound | PAR2 | Intracellular Calcium Release | HT29, HMDMs, etc. | Trypsin, 2f-LIGRLO-NH2, GB110 | ~2 µM | [1][2][3] |
| ENMD-1068 | PAR2 | Intracellular Calcium Release | Human Mast Cells | Trypsin | 1.2 mM | [3] |
| AY117 (this compound derivative) | PAR2 | Intracellular Calcium Release | HT29 | Trypsin | 2.2 µM | [9] |
| AY117 (this compound derivative) | PAR2 | Intracellular Calcium Release | HT29 | 2f-LIGRLO-NH2 | 0.7 µM | [9] |
In Vivo Efficacy: Oral Bioavailability and Anti-Inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in several preclinical animal models, highlighting its potential for in vivo applications. A key advantage of this compound is its oral bioavailability.[1][3][4]
Key Findings:
-
In a rat model of acute paw edema induced by the PAR2 agonist 2f-LIGRLO-NH2, oral administration of this compound (10 mg/kg) resulted in a significant reduction in swelling.[3][4] This effect was also observed against edema induced by other PAR2 agonists like trypsin and SLIGRL-NH2.[3][4]
-
This compound exhibits selectivity for PAR2 in vivo, as it did not inhibit paw edema induced by agonists of PAR1 or PAR4.[1][4]
-
The comparator compound ENMD-1068 showed no effect in the rat paw edema model at a dose of 100 mg/kg (s.c.).[3]
-
This compound has shown therapeutic potential in chronic inflammatory models, including collagen-induced arthritis in rats, where it inhibited macrophage infiltration and mast cell degranulation.[5][6]
-
In a mouse model of TNBS-induced colitis, this compound treatment led to a reduction in inflammation.[7]
-
Furthermore, in a mouse model of periodontitis caused by Porphyromonas gingivalis, this compound significantly decreased alveolar bone loss by preventing the upregulation of inflammatory cytokines such as IL-1β, IL-6, and IFN-γ.[10]
| Compound | Animal Model | Disease Model | Dosing | Key Outcome | Citation |
| This compound | Rat | PAR2-induced Paw Edema | 10 mg/kg, p.o. | Significant reduction in paw edema | [3][4] |
| ENMD-1068 | Rat | PAR2-induced Paw Edema | 100 mg/kg, s.c. | No effect | [3] |
| This compound | Rat | Collagen-Induced Arthritis | Not specified | Inhibition of macrophage infiltration and mast cell degranulation | [5][6] |
| This compound | Mouse | TNBS-Induced Colitis | Not specified | Reduced inflammation | [7] |
| This compound | Mouse | P. gingivalis-induced Periodontitis | Not specified | Reduced alveolar bone loss and inflammatory cytokine expression | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PAR2 signaling pathway antagonized by this compound and a general workflow for evaluating its in vivo efficacy.
Caption: PAR2 signaling pathway and the antagonistic action of this compound.
Caption: General workflow for in vivo efficacy testing of this compound.
Experimental Protocols
In Vitro: Intracellular Calcium Mobilization Assay
-
Cell Lines: Human cell lines endogenously expressing PAR2, such as HT-29 (colon adenocarcinoma) or Human Mastocytoma (HMC-1) cells, are commonly used.
-
Loading: Cells are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.
-
Stimulation: PAR2 agonists (e.g., trypsin, 2f-LIGRLO-NH2) are added to the wells to stimulate the cells.
-
Measurement: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using a plate reader.
-
Analysis: The IC50 value for this compound is calculated by plotting the percentage inhibition of the agonist-induced calcium response against the concentration of this compound.
In Vivo: Rat Paw Edema Model
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Treatment: A baseline measurement of the paw volume is taken. Animals are then orally administered with this compound (e.g., 10 mg/kg in olive oil), a vehicle control, or a comparator compound.
-
Induction of Edema: After a specific time post-treatment (e.g., 2 hours), a PAR2 agonist (e.g., 2f-LIGRLO-NH2, 350 µ g/paw in saline) is injected into the plantar surface of the rat's hind paw.[3]
-
Measurement of Edema: Paw volume is measured at various time points after the agonist injection (e.g., 30, 60, 120 minutes) using a plethysmometer.
-
Analysis: The percentage increase in paw volume from the baseline is calculated. The efficacy of this compound is determined by comparing the reduction in paw edema in the this compound treated group to the vehicle control group.
Conclusion
The available data strongly suggests that this compound is a potent and selective PAR2 antagonist with significant anti-inflammatory properties both in vitro and in vivo. Its oral bioavailability and demonstrated efficacy in various preclinical models of inflammatory diseases make it a compelling candidate for further drug development. Compared to older compounds like ENMD-1068, this compound offers a substantial improvement in potency. The biased signaling observed with this compound warrants further investigation to fully understand its downstream effects and therapeutic implications. This guide provides a foundational overview to aid researchers in their evaluation and potential application of this compound.
References
- 1. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]
- 6. Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PAR2 Modulators Derived from GB88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of a protease-activated receptor-2 antagonist (GB88) on inflammation-related loss of alveolar bone in periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
GB-88 as a Negative Control in PAR2 Activation Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GB-88's performance as a negative control in Protease-Activated Receptor 2 (PAR2) activation assays against other common alternatives. The information presented is supported by experimental data to aid researchers in selecting the most appropriate controls for their studies.
Understanding PAR2 Activation and the Role of a Negative Control
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a crucial role in inflammation, pain, and other physiological processes.[1] It is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin, which exposes a "tethered ligand" that binds to and activates the receptor.[2][3] This activation triggers a cascade of intracellular signaling events, most notably the mobilization of intracellular calcium (Ca2+), which is a common readout in PAR2 activation assays.[4][5]
In the context of these assays, a negative control is a compound that, under the experimental conditions, does not elicit the measured response (e.g., Ca2+ flux) and can be used to establish a baseline. An ideal negative control should be specific for the target receptor and not interfere with other cellular processes. While untreated cells or cells treated with the vehicle (the solvent used to dissolve the test compounds) serve as a baseline negative control, specific molecular probes are often employed to confirm the target specificity of the observed effects.
This compound: A Biased Antagonist as a Negative Control
This compound is a potent, selective, and orally bioavailable non-peptide antagonist of PAR2.[6][7] It functions by inhibiting PAR2-mediated intracellular calcium release induced by various agonists, including trypsin and synthetic peptides like 2f-LIGRLO-NH2.[6][7] This inhibitory effect on the Ca2+ signaling pathway makes it a candidate for use as a negative control in assays measuring this specific endpoint.
However, it is crucial to understand that this compound is a biased antagonist .[8] While it blocks the Gq/11-mediated Ca2+ release, it has been shown to act as an agonist for other PAR2-mediated signaling pathways, such as those involving ERK1/2 phosphorylation, RhoA activation, and cAMP accumulation.[8] This biased signaling profile means that while this compound can serve as a negative control for Ca2+ flux, it would be an inappropriate control for assays measuring other PAR2-mediated responses.
Comparison of PAR2 Antagonists as Negative Controls
The selection of a negative control depends on the specific downstream signaling pathway being investigated. Below is a comparison of this compound with other known PAR2 antagonists.
| Compound | Mechanism of Action | Potency (IC50 for Ca2+ Inhibition) | Biased Agonism | Suitability as Negative Control |
| This compound | Selective non-peptide PAR2 antagonist | ~2 µM[6] | Yes (activates ERK, RhoA, cAMP pathways)[8] | Suitable for Ca2+ mobilization assays only. Unsuitable for assays measuring other PAR2 signaling pathways where it acts as an agonist. |
| ENMD-1068 | Non-peptide PAR2 antagonist | ~5 mM[9] | Not extensively characterized, but generally considered a neutral antagonist. | Suitable, but significantly less potent than this compound, requiring higher concentrations which may lead to off-target effects. |
| I-191 | Potent and selective non-peptide PAR2 antagonist | Not directly compared in the same study as this compound, but reported to have pIC50 of 7.2. | Reported to have no biased agonist activity on Ca2+, ERK, RhoA, or cAMP pathways. | A potentially better negative control due to its lack of biased agonism across multiple pathways, though direct comparative potency data with this compound is needed. |
| Vehicle Control | Inert solvent (e.g., DMSO, PBS) | N/A | No | Essential baseline control in all experiments to account for any effects of the solvent.[7] |
Experimental Protocols
Key Experiment: PAR2 Activation Assay via Calcium Mobilization
This protocol outlines a typical cell-based assay to measure PAR2 activation by monitoring intracellular calcium flux using a fluorescent indicator.
1. Cell Culture and Plating:
-
Culture cells endogenously expressing PAR2 (e.g., HT-29) or a cell line stably overexpressing PAR2 in appropriate growth medium.
-
Seed the cells into a 96-well, black-walled, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer such as Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Aspirate the growth medium from the cell plate and wash the cells once with the physiological buffer.
-
Add the dye-loading buffer to each well and incubate the plate at 37°C for 45-60 minutes in the dark.
3. Compound Preparation and Addition:
-
Prepare stock solutions of the PAR2 agonist (e.g., trypsin, 2f-LIGRLO-NH2), this compound, and other control compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in the physiological buffer.
-
After the dye incubation period, wash the cells gently with the physiological buffer to remove excess dye.
-
Add the appropriate volume of the physiological buffer to each well.
4. Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system and capable of kinetic reading.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for a set period.
-
Inject the agonist into the wells and immediately begin kinetic measurement of fluorescence intensity over time.
-
For antagonist/negative control experiments, pre-incubate the cells with this compound or another antagonist for a defined period (e.g., 15-30 minutes) before adding the agonist.
5. Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
The response is typically quantified as the peak fluorescence intensity or the area under the curve.
-
For antagonists, the IC50 value can be determined by plotting the inhibition of the agonist response against the antagonist concentration.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the PAR2 signaling pathway, a typical experimental workflow, and the rationale for using this compound as a negative control.
Caption: PAR2 Signaling Pathway leading to Calcium Release.
Caption: Workflow for a PAR2 Calcium Mobilization Assay.
Caption: Logic of this compound as a Negative Control for Ca2+ Release.
Conclusion
This compound can be a valuable tool as a negative control in PAR2 activation assays, specifically when measuring intracellular calcium mobilization. Its high potency and selectivity for PAR2 are advantageous. However, researchers must be acutely aware of its biased agonism. For studies investigating other PAR2-mediated signaling pathways, such as ERK or Rho activation, this compound is not a suitable negative control and may, in fact, act as a positive control. In such cases, a neutral antagonist like I-191, or simply a vehicle control, would be more appropriate. Careful consideration of the specific experimental endpoint is paramount when selecting controls for PAR2 activation assays.
References
- 1. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 3. Signalling pathways induced by protease-activated receptors and integrins in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Experiments Using GB-88: A Comparative Guide
This guide provides an objective comparison of the experimental performance of GB-88, a selective non-peptide antagonist of Proteinase-Activated Receptor 2 (PAR2), with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to assist researchers, scientists, and drug development professionals in evaluating its utility and reproducibility.
Executive Summary
This compound is an orally active, selective antagonist of PAR2, a G-protein coupled receptor involved in inflammation and pain.[1][2] Experimental data consistently demonstrates its efficacy in blocking PAR2 signaling both in vitro and in vivo. It has been shown to inhibit intracellular calcium (iCa²⁺) release, reduce inflammatory responses, and ameliorate disease symptoms in various animal models.[1][3][4] The reproducibility of experiments with this compound is contingent on the specific agonist used, as its mechanism of antagonism varies.[1] This guide compares its performance with other PAR2 modulators and provides detailed protocols for key assays.
Data Presentation: Performance of this compound and Alternatives
The following tables summarize the quantitative data from key experiments to allow for a clear comparison of this compound with other compounds.
Table 1: In Vitro Antagonist Potency
| Compound | Target | Assay | Cell Line | Agonist | IC₅₀ | Source |
| This compound | PAR2 | iCa²⁺ Release | HT29 | Trypsin, 2f-LIGRLO-NH₂, GB110 | ~2 µM | [1][2] |
| This compound | PAR2 | iCa²⁺ Release | HMDMs | Trypsin | 1.6 ± 0.5 µM | [5] |
| ENMD-1068 | PAR2 | iCa²⁺ Release | HMDMs | Trypsin | 1200 ± 40 µM | [5] |
| AY117 (65) | PAR2 | iCa²⁺ Release | HT29 | Trypsin | 2.2 µM | [6] |
| AY117 (65) | PAR2 | iCa²⁺ Release | HT29 | 2f-LIGRLO-NH₂ | 0.7 µM | [6] |
Table 2: In Vivo Anti-Inflammatory Efficacy
| Experiment | Animal Model | Treatment | Dosage | Outcome | % Reduction | Source |
| Acute Paw Edema | Rat | This compound | 10 mg/kg, p.o. | Inhibition of edema induced by 2f-LIGRLO-NH₂ | ≤80% | [1] |
| Periodontitis | Mouse | This compound | - | Reduction of P. gingivalis-induced alveolar bone loss | Up to 69% | [4] |
| Chronic Arthritis | Rat | This compound | - | Amelioration of collagen-induced arthritis | - | [3][7] |
| Colitis | Rat | This compound | - | Amelioration of TNBS-induced colitis | - | [7] |
Signaling Pathways and Experimental Workflows
Visualizations of key biological pathways and experimental procedures are provided below to enhance understanding.
Caption: PAR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro iCa²⁺ release assay.
Caption: Experimental workflow for the in vivo rat paw edema model.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
In Vitro Intracellular Calcium (iCa²⁺) Mobilization Assay
This assay is fundamental for quantifying the antagonist potency of this compound.
-
Cell Culture: Human colon adenocarcinoma cells (HT29) or another suitable cell line expressing PAR2 are cultured in appropriate media (e.g., RPMI 1640 supplemented with 10% FBS) at 37°C in a 5% CO₂ atmosphere.[8]
-
Cell Preparation: Cells are seeded into 96-well plates. Prior to the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for approximately 1 hour at 37°C.
-
Antagonist and Agonist Addition:
-
Cells are pre-incubated with varying concentrations of this compound (or an alternative antagonist) for a specified period.
-
A PAR2 agonist (e.g., Trypsin, 2f-LIGRLO-NH₂) is then added to stimulate the cells.
-
-
Measurement and Analysis:
-
Changes in intracellular calcium concentration are measured by monitoring fluorescence using a plate reader.
-
The data is normalized to the maximum response induced by the agonist alone.
-
Concentration-response curves are generated, and the half-maximal inhibitory concentration (IC₅₀) is calculated to determine the potency of this compound. The mechanism of antagonism (e.g., competitive, non-competitive) can be further investigated using Schild analysis.[1]
-
In Vivo Rat Paw Edema Model
This model assesses the anti-inflammatory efficacy of this compound in vivo.
-
Animals: Male Wistar rats or a similar strain are used. All procedures must comply with institutional and national animal ethics guidelines.[1]
-
Antagonist Administration: this compound is typically dissolved in a vehicle like olive oil and administered orally (p.o.) via gavage at a dose such as 10 mg/kg.[1][2] The control group receives the vehicle alone. The antagonist is usually given 1-2 hours prior to the inflammatory challenge.
-
Induction of Edema: A PAR2 agonist (e.g., 2f-LIGRLO-NH₂, 350 µg per paw) is dissolved in saline and injected into the plantar surface of the rat's hind paw (intraplantar, i.pl.).[1]
-
Measurement of Edema: Paw volume or area is measured at baseline (before injection) and at various time points after the agonist injection (e.g., 30 minutes, 1, 2, 4, and 24 hours) using a plethysmometer or digital calipers.
-
Data Analysis: The increase in paw size is calculated as a percentage change from baseline. The data from the this compound treated group is compared to the vehicle-treated control group to determine the percentage of inhibition of edema. Statistical significance is typically determined using an ANOVA.[1]
Conclusion
The available data demonstrates that this compound is a reproducible and effective tool for studying PAR2-mediated processes. It consistently inhibits PAR2 activation across different in vitro and in vivo models. When designing experiments, researchers should consider that this compound's antagonistic mechanism can be agonist-dependent, being a surmountable antagonist against peptide agonists like 2f-LIGRLO-NH₂ and an insurmountable antagonist against others like trypsin.[1] By following the detailed protocols outlined in this guide, researchers can reliably reproduce and build upon the existing body of work investigating the therapeutic potential of PAR2 antagonism.
References
- 1. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]
- 4. Effect of a protease-activated receptor-2 antagonist (GB88) on inflammation-related loss of alveolar bone in periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PAR2 Modulators Derived from GB88 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of GB-88 and I-191
- 1. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]
- 5. newfrontier.us [newfrontier.us]
- 6. hma-legal.com [hma-legal.com]
- 7. Application for Relief Under Former Section 212(c) of the Immigration and Nationality Act (INA) | USCIS [uscis.gov]
- 8. uscis.gov [uscis.gov]
- 9. myattorneyusa.com [myattorneyusa.com]
- 10. researchgate.net [researchgate.net]
Benchmarking GB-88 Against Novel PAR2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established PAR2 antagonist, GB-88, against a panel of novel inhibitors. The following sections detail their relative performance based on available experimental data, outline the methodologies used for these assessments, and visualize key biological pathways and experimental workflows.
Introduction to PAR2 and its Antagonists
Protease-activated receptor 2 (PAR2), a G-protein coupled receptor, is a key player in inflammatory processes and has been implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and asthma.[1][2] Its activation by proteases like trypsin and tryptase initiates a cascade of intracellular signaling events.[3][4] Consequently, the development of potent and selective PAR2 antagonists is a significant area of interest for therapeutic intervention.
This compound is a well-characterized, orally active, non-peptide antagonist of PAR2.[2][5] It has been shown to effectively inhibit PAR2-mediated calcium release and reduce inflammation in various in vivo models.[2][6] However, recent research has revealed that this compound can act as a biased antagonist, selectively inhibiting Gαq-mediated signaling while potentially acting as a partial agonist for other pathways like ERK activation.[5][7] This has spurred the development of novel PAR2 inhibitors with different mechanisms of action and potentially improved therapeutic profiles. This guide compares this compound to several of these novel agents: AZ8838, AZ3451, C391, K-14585, and I-287.
Comparative Performance of PAR2 Inhibitors
The following tables summarize the available quantitative data for this compound and novel PAR2 inhibitors, focusing on their in vitro potency and mechanism of action.
Table 1: In Vitro Potency of PAR2 Antagonists
| Compound | Target | Assay | IC50 | Agonist Used | Cell Line | Reference |
| This compound | PAR2 | Ca2+ release | ~2 µM | Trypsin, 2f-LIGRLO-NH2, GB110 | HT29 | [2] |
| AZ8838 | PAR2 | Not Specified | pKi of 6.4 | Not Specified | hPAR2 | [8] |
| AZ3451 | PAR2 | Not Specified | 23 nM | Not Specified | Not Specified | [9] |
| C391 | PAR2 | Ca2+ signaling & MAPK signaling | Low µM range | 2-at-LIGRL-NH2 | 16HBE14o- | [10] |
| K-14585 | PAR2 | Ca2+ mobilization | 1.1–2.87 µM | SLIGKV | Human Keratinocytes | [5] |
| I-287 | PAR2 | Gαq and Gα12/13 activity | Not Specified | Trypsin, SLIGKV-NH2 | HEK293 | [11][12] |
Table 2: Mechanism of Action of PAR2 Antagonists
| Compound | Mechanism of Action | Key Characteristics | Reference |
| This compound | Biased Antagonist | Inhibits Gαq-mediated Ca2+ release; may act as a partial agonist for ERK and Rho pathways. | [5][7] |
| AZ8838 | Competitive Allosteric Antagonist | Orally active, non-peptide small molecule. | [8] |
| AZ3451 | Allosteric Antagonist | Binds to a remote allosteric site outside the helical bundle. | [9] |
| C391 | Antagonist | Blocks both Ca2+ and MAPK signaling pathways. | [10] |
| K-14585 | Competitive Antagonist | Peptide-mimetic; inhibits PAR2 signaling activated by synthetic peptides but not trypsin. | [5][13] |
| I-287 | Negative Allosteric Modulator | Selectively inhibits Gαq and Gα12/13 signaling without affecting Gi/o or β-arrestin2 recruitment. | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Calcium Mobilization Assay
This assay is a primary method for assessing the potency of PAR2 antagonists.
-
Cell Culture: Human cell lines endogenously expressing PAR2 (e.g., HT-29 colon adenocarcinoma cells, 16HBE14o- bronchial epithelial cells) or cells engineered to express PAR2 (e.g., NCTC2544 keratinocytes) are cultured to confluency in appropriate media.[10][13]
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution - HBSS) for a specified time at 37°C.
-
Antagonist Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of the PAR2 antagonist (e.g., this compound, C391) for a defined period (e.g., 2-30 minutes).[10]
-
Agonist Stimulation: A PAR2 agonist (e.g., trypsin, SLIGRL-NH2, 2-furoyl-LIGRLO-NH2) is added to the cells at a concentration known to elicit a submaximal response (e.g., EC80).[2]
-
Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope by monitoring the ratio of fluorescence at two different excitation or emission wavelengths.
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced calcium response. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Rat Paw Edema Model
This model is used to evaluate the anti-inflammatory efficacy of PAR2 antagonists in vivo.
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.[2]
-
Antagonist Administration: The PAR2 antagonist (e.g., this compound) is administered orally (p.o.) or via subcutaneous injection (s.c.) at a specific dose (e.g., 10 mg/kg) a set time before the inflammatory challenge.[2]
-
Induction of Edema: A PAR2 agonist (e.g., 2-furoyl-LIGRLO-NH2) is injected into the plantar surface of the rat's hind paw.[2]
-
Measurement of Edema: Paw volume or thickness is measured at various time points after agonist injection using a plethysmometer or calipers.
-
Data Analysis: The percentage increase in paw volume or thickness compared to the pre-injection baseline is calculated. The efficacy of the antagonist is determined by the percentage reduction in edema in the treated group compared to the vehicle-treated control group.
Visualizations
The following diagrams illustrate the PAR2 signaling pathway and a typical experimental workflow for comparing PAR2 inhibitors.
Caption: PAR2 Signaling Pathway.
Caption: Experimental Workflow for PAR2 Inhibitor Comparison.
References
- 1. leadingedgeonly.com [leadingedgeonly.com]
- 2. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 5. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of GB-88
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of GB-88, a selective, orally available PAR2 antagonist used in research.[1][2][3][4][5] In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of hazardous laboratory chemical waste.
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a fume hood.
Storage of this compound: For optimal stability, this compound should be stored under specific conditions. Unused and waste solutions of this compound should be managed in a secure, designated area away from incompatible materials.
| Storage Condition | Temperature | Duration |
| Lyophilized | -20°C (desiccated) | Up to 36 months[1] |
| In solution | -20°C | Up to 1 month[1][5] |
| Note: To prevent degradation, it is recommended to aliquot solutions to avoid multiple freeze-thaw cycles.[1] |
This compound Disposal Workflow
The following diagram outlines the general workflow for the proper disposal of this compound waste from a laboratory setting. This process is designed to ensure safety and compliance with institutional and regulatory standards.
References
- 1. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ewastesecurity.com [ewastesecurity.com]
- 3. vumc.org [vumc.org]
- 4. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. domaintherapeutics.com [domaintherapeutics.com]
Essential Safety and Logistical Information for Handling GB-88
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of GB-88, a selective non-peptide antagonist of Proteinase-Activated Receptor 2 (PAR2). While specific hazard data for this compound is not extensively documented, the following procedures are based on best practices for handling laboratory chemicals of this nature.
I. Personal Protective Equipment (PPE)
The primary defense against potential exposure to any laboratory chemical is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound in a research laboratory setting.[1][2][3][4][5]
| Equipment | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for procedures with a high risk of splashing.[1][4][5] | Protects eyes and face from splashes or aerosols. |
| Hand Protection | Nitrile or neoprene gloves. Check manufacturer's compatibility chart for specific breakthrough times if available.[1][3][5] | Prevents skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood.[1] If aerosols may be generated, a risk assessment should be conducted to determine if a respirator is necessary. | Protects against inhalation of the chemical. |
| Footwear | Closed-toe shoes. | Protects feet from spills.[1] |
II. Operational Plan: Handling and Experimental Workflow
Adherence to a standardized workflow is critical for minimizing risk and ensuring the integrity of your experiments.
A. Preparation and Handling:
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the compound.
-
Weighing and Dilution: Handle the solid compound with care to avoid generating dust. If preparing solutions, add the solid to the solvent slowly.
B. Experimental Workflow Diagram:
The following diagram illustrates a general workflow for handling a non-hazardous chemical compound like this compound in a laboratory setting.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 4. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
